2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGLUDZOMAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649401 | |
| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90213-67-5 | |
| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of the heterocyclic compound 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds, particularly kinase inhibitors.
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂N₃ | [1] |
| Molecular Weight | 202.04 g/mol | [1] |
| Appearance | White Solid | [2] |
| Purity | 97% | [1] |
| LC-MS (ESI, m/z) | 202 [M+H]⁺ | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established synthetic procedures.[2]
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.10 eq.)
-
Iodomethane (1.10 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of sodium hydride (1.10 eq.) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 eq.) in anhydrous THF is added dropwise to the sodium hydride suspension at 0°C.
-
The resulting mixture is stirred at 0°C for 30 minutes.
-
Iodomethane (1.10 eq.) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent.
-
The purified fractions are combined and concentrated to yield this compound as a white solid. A reported yield for this reaction is 98%.[2]
Potential Biological Properties and Applications
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in the development of kinase inhibitors. Numerous derivatives have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or a bioactive molecule itself. The core scaffold is known to interact with the ATP-binding site of kinases.
Potential Kinase Inhibition Logical Pathway
Caption: Potential mechanism of action as a kinase inhibitor.
Further research, including in vitro kinase assays and cell-based studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound. Its value as a synthetic intermediate in the creation of more complex and potent kinase inhibitors is also a significant area of interest for drug discovery programs.
References
2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine chemical structure and IUPAC name
This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
The nomenclature and structural identifiers for the compound are as follows:
-
IUPAC Name: this compound
-
Synonyms: 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-methyl-[1]
-
Chemical Formula: C₇H₅Cl₂N₃[1]
-
InChI: InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3[1]
-
InChI Key: WIROGLUDZOMAPT-UHFFFAOYSA-N[1]
-
SMILES: CN1C=CC2=C1N=C(N=C2Cl)Cl[2]
The structure features a pyrrole ring fused to a pyrimidine ring, with chlorine atoms at positions 2 and 4, and a methyl group on the nitrogen at position 7.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. For context, properties of the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, are also included.
| Property | This compound | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Weight | 202.04 g/mol [3] | 188.01 g/mol [4] |
| Molecular Formula | C₇H₅Cl₂N₃[1] | C₆H₃Cl₂N₃[4] |
| Appearance | White solid[5] | Off-White to Yellow Solid[4] |
| Melting Point | Not available | 247-250°C[4] |
| Boiling Point | Not available | 312.0±52.0 °C (Predicted)[4] |
| Solubility | Not available | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water.[4] |
| Purity | 97%[6] | Not specified |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the methylation of its precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3][5]
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.10 eq.)
-
Iodomethane (1.10 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of sodium hydride (1.10 eq.) is prepared in anhydrous tetrahydrofuran.[5]
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 eq.) in anhydrous tetrahydrofuran is slowly added dropwise to the sodium hydride suspension at 0°C.[5]
-
The resulting mixture is stirred at 0°C for 30 minutes.[5]
-
Iodomethane (1.10 eq.) is then added dropwise to the reaction mixture at the same temperature.[5]
-
The reaction is allowed to warm to room temperature and is stirred overnight.[5]
-
Upon completion, the reaction is quenched by the addition of water.[5]
-
The product is extracted with ethyl acetate.[5]
-
The combined organic phases are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:5, v/v) to yield this compound as a white solid.[5]
Biological Activity and Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, particularly kinase inhibitors used in oncology.[7] Derivatives of this structure are known to target various signaling pathways implicated in cell proliferation, angiogenesis, and survival. While specific biological data for this compound is not extensively documented in publicly available literature, its parent compound and other derivatives have been shown to be key intermediates in the synthesis of inhibitors for pathways such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2): N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as potent VEGFR-2 inhibitors, playing a role in anti-angiogenic and antitumor activity.[8]
-
Epidermal Growth Factor Receptor (EGFR): Pyrrolo[2,3-d]pyrimidine derivatives have been developed as third-generation EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC) with EGFR mutations.[9][10]
-
P21-Activated Kinase 4 (PAK4): 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as competitive inhibitors of PAK4, a kinase associated with various cancers.[11]
The synthesis of this compound is a crucial step in creating a diverse library of such inhibitors. The workflow from the precursor to a potential final active compound is illustrated below.
Caption: Synthesis workflow from precursors to a potential active pharmaceutical ingredient.
Conclusion
This compound is a valuable chemical intermediate. Its synthesis is well-defined, and its structure is closely related to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. Further research into the direct biological activities of this specific compound and its derivatives is warranted to explore its full potential in drug discovery and development.
References
- 1. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [cymitquimica.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
Spectroscopic and Synthetic Profile of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for the heterocyclic compound 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document summarizes confirmed mass spectrometry data and provides a detailed synthetic protocol. Where experimental data is unavailable, information on closely related analogs is presented for comparative purposes.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 202.04 g/mol | --INVALID-LINK--[2] |
| CAS Number | 90213-67-5 | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK-- |
Spectroscopic Data
A comprehensive search for experimental spectroscopic data for this compound yielded limited results. The available mass spectrometry data is presented below. Experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for the title compound were not available in the public domain at the time of this review.
Mass Spectrometry
High-resolution mass spectrometry data confirms the molecular weight of the compound.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LC-MS | ESI | 202 | [M+H]⁺ |
This data is consistent with the calculated molecular weight of 202.04 g/mol .[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Similarly, a specific experimental IR spectrum for this compound is not publicly documented. For reference, the IR spectrum of a related compound, 2-amino-4,6-dichloropyrimidine, shows characteristic bands for C-Cl stretching and various ring vibrations.[3] It is expected that the title compound would exhibit characteristic peaks corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.
Experimental Protocols
The synthesis of this compound is typically achieved through the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound
Reaction:
Procedure:
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 eq.) in tetrahydrofuran (THF) is slowly added to a suspension of sodium hydride (1.10 eq., 60% dispersion in mineral oil) in THF at 0°C.[2]
-
The resulting mixture is stirred at 0°C for 30 minutes.[2]
-
Iodomethane (1.10 eq.) is then added dropwise to the reaction mixture at 0°C.[2]
-
The reaction is allowed to warm to room temperature and stirred overnight.[2]
-
Upon completion, the reaction is quenched with water.[2]
-
The aqueous layer is extracted with ethyl acetate.[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound as a white solid.[2]
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.
References
An In-depth Technical Guide to the Reactivity of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. The focus is on its behavior in substitution reactions, detailing the regioselectivity, reaction mechanisms, and the influence of various reaction conditions. This document aims to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold.
Core Concepts: Regioselectivity in Substitution Reactions
The this compound core presents two electrophilic centers susceptible to nucleophilic attack: the C2 and C4 positions. A fundamental aspect of its chemistry is the pronounced difference in reactivity between these two sites.
General Reactivity Pattern
In both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position is significantly more reactive than the C2 position . This preferential reactivity is primarily governed by electronic factors. The pyrimidine ring is inherently electron-deficient, and computational studies on related 2,4-dichloropyrimidines show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.
This inherent difference in reactivity allows for a sequential functionalization strategy . By carefully selecting the nucleophile and reaction conditions, it is possible to achieve selective monosubstitution at the C4 position. The remaining chlorine at the C2 position can then be displaced in a subsequent step, often requiring more forcing conditions such as higher temperatures, stronger bases, or the use of a catalyst.
Influence of the 7-Methyl Group
The methyl group at the N7 position of the pyrrole ring primarily serves to protect the nitrogen proton, preventing potential side reactions and improving the solubility of the molecule in organic solvents. While it has a minor electronic effect on the pyrimidine ring, the general C4>C2 reactivity pattern observed for the parent 7H-pyrrolo[2,3-d]pyrimidine is maintained in the 7-methylated analog.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a common method for introducing a variety of functional groups onto the this compound scaffold.
Amination
The introduction of amino groups is a crucial transformation in the synthesis of many biologically active compounds.
-
Selective C4-Amination: Primary and secondary amines readily displace the chlorine atom at the C4 position. These reactions are typically carried out in a polar aprotic solvent such as ethanol, isopropanol, or DMF, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated. The reactions generally proceed at moderate temperatures, ranging from room temperature to around 80 °C.
-
Sequential C2-Amination: Following substitution at C4, the less reactive C2-chloro group can be substituted with another amine. This step often requires more forcing conditions, such as higher temperatures (e.g., 120-150 °C) or the use of microwave irradiation. For less nucleophilic amines, a palladium-catalyzed Buchwald-Hartwig amination may be necessary.
Reactions with Other Nucleophiles
Similar to amination, other nucleophiles such as alkoxides and thiols also exhibit a strong preference for substitution at the C4 position under kinetic control.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling
The Suzuki coupling reaction enables the introduction of aryl and heteroaryl groups. Consistent with the general reactivity trend, the Suzuki coupling of this compound with boronic acids or their esters occurs preferentially at the C4 position.
Buchwald-Hartwig Amination
For the introduction of less nucleophilic amines or for achieving C2-amination after C4 has been functionalized, the Buchwald-Hartwig amination is a highly effective method. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the C-N bond formation.
Data Presentation: Quantitative Yields in Substitution Reactions
The following tables summarize representative yields for the substitution reactions of this compound and its close analogs.
Table 1: Selective C4-Substitution of 2,4-Dichloropyrrolo[2,3-d]pyrimidine Derivatives
| Nucleophile/Reagent | N7-Substituent | Reaction Type | Product | Yield (%) | Reference |
| (S)-2,3-dihydro-1H-inden-1-amine | -H | SNAr | 2-chloro-N-((S)-2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 96 | [1] |
| (S)-2,3-dihydro-1H-inden-1-amine | -Tosyl | SNAr | (S)-2-chloro-N-(2,3-dihydro-1H-inden-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 90 | [1] |
| Phenylboronic acid | -H | Suzuki Coupling | 2-chloro-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | ~70-80 (typical) | [2] |
Table 2: C2-Substitution of 4-Substituted-2-chloropyrrolo[2,3-d]pyrimidine Derivatives
| Starting Material | Nucleophile/Reagent | Reaction Type | Product | Yield (%) | Reference |
| (S)-2-chloro-N-(2,3-dihydro-1H-inden-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1-methyl-1H-1,2,3-triazol-4-amine | Buchwald-Hartwig | (S)-N-(2,3-dihydro-1H-inden-1-yl)-2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 44 | [1] |
| 2-chloro-N-((S)-2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Various amines | Buchwald-Hartwig | 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidines | 10-31 | [1] |
Experimental Protocols
Synthesis of this compound
Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF), a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 30 minutes. Iodomethane (1.1 eq) is then added dropwise at the same temperature. The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.[3]
General Protocol for Selective C4-Amination
Procedure: A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), and diisopropylethylamine (DIPEA, 2.0-3.0 eq) in ethanol or isopropanol is heated to 70-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
General Protocol for C2-Buchwald-Hartwig Amination
Procedure: To a reaction vessel are added the 4-substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 5-10 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 10-20 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0-3.0 eq). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., dioxane or toluene) is added, and the reaction mixture is heated to 100-120 °C (conventional heating or microwave irradiation) for several hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography to afford the 2,4-disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sequential substitution workflow for this compound.
Caption: Experimental workflow for selective C4-substitution.
Conclusion
The reactivity of this compound is characterized by a distinct regioselectivity that favors substitution at the C4 position. This predictable reactivity profile allows for the rational design of synthetic routes to a wide array of 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives. By understanding the principles outlined in this guide, researchers can effectively utilize this versatile scaffold in the development of novel small molecules with potential therapeutic applications.
References
An In-depth Technical Guide on the Solubility of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the closely related parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is expected to have a similar solubility profile. Furthermore, this guide outlines comprehensive, standardized experimental protocols for determining both thermodynamic and kinetic solubility, which are critical for drug discovery and development.
Qualitative Solubility Data
The solubility of the analogous compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, provides an initial indication of suitable solvent systems for this compound. The available data indicates a general preference for organic solvents over aqueous media.
Table 1: Qualitative Solubility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Ethyl Acetate | Soluble[1][2] |
| Methanol | Soluble[1][2] |
| Acetone | Slightly Soluble[1] |
| Water | Slightly Soluble[1][2] |
This solubility profile is typical for many heterocyclic compounds used in pharmaceutical research, highlighting the utility of polar aprotic and protic organic solvents for solubilization. The slight solubility in water suggests that formulation for aqueous-based assays or in vivo studies may require enabling strategies.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in pharmaceutical development, influencing bioavailability, formulation, and dosage.[3] Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.[4][5]
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for determining this value.[6][7]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6] The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be filtered through a syringe filter.[8]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[8] A standard calibration curve should be prepared to ensure accurate quantification.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).
Kinetic Solubility Determination (Precipitation from DMSO Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5] This method is high-throughput and often used in early drug discovery.[4]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader with nephelometry or UV-Vis capabilities, or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: If a range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a microplate.[5] The final DMSO concentration should be kept low (typically 1-5%) to minimize its effect on solubility.[3]
-
Incubation: Incubate the plate for a defined period, typically 1 to 2 hours, at a controlled temperature.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by turbidimetry (nephelometry), which measures light scattering from suspended particles, or indirectly.[3]
-
Indirect Quantification: For indirect measurement, the plate is centrifuged to pellet the precipitate. An aliquot of the supernatant is then transferred to another plate and the concentration of the dissolved compound is determined by UV-Vis spectroscopy or HPLC.[8]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.
Caption: Workflow for thermodynamic and kinetic solubility determination.
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. rheolution.com [rheolution.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, focusing on its Chemical Abstracts Service (CAS) number, physical properties, synthesis, and its significant role in the development of targeted therapies.
Core Compound Information
CAS Number: 90213-67-5[1]
This compound is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂N₃ | [1] |
| Molecular Weight | 202.04 g/mol | [1] |
| Appearance | White solid | |
| Purity | >97% | [1] |
Note: Detailed data on melting point, boiling point, and solubility for the methylated compound were not distinctly available in the public domain. The provided information is based on supplier specifications and related compounds.
Synthesis Protocol
This compound is synthesized from its precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, through a methylation reaction. A detailed experimental protocol is outlined below.
Experimental Protocol: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
A suspension of sodium hydride (1.10 equivalents) in anhydrous THF is prepared in a reaction vessel under an inert atmosphere and cooled to 0°C.
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0°C.
-
The resulting mixture is stirred at 0°C for 30 minutes.
-
Iodomethane (1.10 equivalents) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is gradually warmed to room temperature and stirred overnight.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent to yield this compound as a white solid.
Synthesis Workflow Diagram
Biological Significance and Signaling Pathway Involvement
This compound is a crucial intermediate in the synthesis of Tofacitinib , a potent inhibitor of the Janus kinase (JAK) family of enzymes. Tofacitinib is an FDA-approved drug for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.
The biological activity of Tofacitinib is derived from its ability to block the JAK-STAT signaling pathway . This pathway is integral to the signaling of numerous cytokines and growth factors that are pivotal in immune response and inflammation.
JAK-STAT Signaling Pathway and Inhibition by Tofacitinib
The JAK-STAT pathway is initiated when a cytokine binds to its receptor on the cell surface. This binding event leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.
Tofacitinib, synthesized from this compound, exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.
Signaling Pathway Diagram
References
The Unveiling of a Privileged Scaffold: Potential Biological Targets of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, positions it as a prime candidate for the development of competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases. This technical guide delves into the significant biological targets of derivatives originating from this scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant cellular pathways and workflows.
The Kinase Family: Primary Targets of Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, a feature that allows its derivatives to effectively compete with ATP for the binding pocket of numerous kinases.[1] This competitive inhibition mechanism is central to their therapeutic potential, particularly in oncology and inflammatory diseases. Research has identified a broad spectrum of kinases that are potently inhibited by derivatives of the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold.
Key kinase targets include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC).[2]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A complex kinase involved in the pathogenesis of Parkinson's disease.[3]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and is a target in cancer therapy.[4]
-
Monopolar Spindle Kinase 1 (Mps1): A key regulator of the spindle assembly checkpoint, making it an attractive target for inducing mitotic arrest in cancer cells.[5]
-
RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose mutations and fusions are drivers in certain types of thyroid and lung cancers.[6]
-
Other notable kinase targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Interleukin-2-inducible T-cell Kinase (Itk), highlighting the broad applicability of this chemical scaffold.[3][7]
Quantitative Analysis of Biological Activity
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. The following tables summarize the reported IC50 values for various derivatives against their respective kinase targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 7-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [2] |
| Compound 12i | EGFR (wild-type) | 22 | [2] |
| Analog 6 | LRRK2 (wild-type) | 3.5 | [3] |
| Analog 6 | LRRK2 (G2019S mutant) | 3.3 | [3] |
| Analog 6 | RET Kinase | 59 | [3] |
| Compound 25b | FAK | 5.4 | [4] |
| Compound 12 | Mps1 | 29 | [5] |
| Compound 5k | EGFR | 79 | [7] |
| Compound 5k | Her2 | 40 | [7] |
| Compound 5k | VEGFR2 | 136 | [7] |
| Compound 5k | CDK2 | 204 | [7] |
Table 2: Antiproliferative Activity of 7-Methyl-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12i | HCC827 | Non-Small Cell Lung Cancer | Not specified, but showed high efficacy | [2] |
| Compound 25b | A549 | Lung Cancer | 3.2 | [4] |
| Compound 8f | HT-29 | Colon Cancer | 4.55 | [8] |
| Compound 8g | HT-29 | Colon Cancer | 4.01 | [8] |
| Compound 5k | MCF-7 | Breast Cancer | 35 | [7] |
| Compound 5k | HepG2 | Liver Cancer | 29 | [7] |
| Compound 5k | MDA-MB-231 | Breast Cancer | 42 | [7] |
| Compound 5k | HeLa | Cervical Cancer | 59 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the phosphorylation of a substrate.[9]
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase buffer, the recombinant kinase, and the specific peptide substrate.
-
Add the test compounds to the wells at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9][10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution of the formazan.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of the complex signaling pathways targeted by these compounds and the experimental workflows used to evaluate them.
Caption: EGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-d]pyrimidine derivative.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: A standard workflow for determining cell viability using the MTT assay.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
An In-depth Technical Guide to Derivatives of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to derivatives of the core scaffold 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and diverse biological activities, particularly as kinase inhibitors with applications in oncology.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural similarity to ATP allows derivatives to act as competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery.[1]
Derivatives of this compound serve as versatile intermediates for the synthesis of a variety of potent kinase inhibitors. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis of these derivatives and summarize their reported biological activities, with a focus on their anticancer properties.
Synthesis of this compound Derivatives
The parent compound, this compound, is typically synthesized from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The methylation of the pyrrole nitrogen is a key step to prevent interference in subsequent reactions.
A common synthetic route involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a methylating agent such as iodomethane in the presence of a base like sodium hydride in an appropriate solvent like tetrahydrofuran (THF).[2] The resulting this compound can then be further functionalized. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various amines, anilines, and other nucleophiles to generate a library of derivatives.
Biological Activity of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and migration. The following tables summarize the reported in vitro cytotoxic and kinase inhibitory activities of several exemplary derivatives.
Table 1: In Vitro Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Modifications from Core Structure | Cell Line | IC50 (µM) | Reference |
| 8a | Tricyclic derivative with N-phenyl imine | HT-29 | 19.22 | [3] |
| 8f | Tricyclic derivative with N-phenyl imine and C4-bromophenyl | HT-29 | 4.55 | [3] |
| 8g | Tricyclic derivative with N-(4-fluorophenyl) imine and C4-bromophenyl | HT-29 | 4.01 | [3] |
| 10a | 3-chloro tricyclic derivative | HeLa | ~23-28 | [4] |
| 10b | 3-bromo tricyclic derivative | MCF-7 | Moderate Activity | [3] |
| 14a | 4,6-dichloro, 2-trichloromethyl derivative | MCF-7 | 1.7 (µg/mL) | [5] |
| 16b | 4,6-dichloro, 2-trichloromethyl derivative | MCF-7 | 5.7 (µg/mL) | [5] |
| 18b | 4,6-dichloro, 2-trichloromethyl derivative | MCF-7 | 3.4 (µg/mL) | [5] |
| 17 | 4,6-dichloro, 2-trichloromethyl derivative | HePG2 | 8.7 (µg/mL) | [5] |
| 17 | 4,6-dichloro, 2-trichloromethyl derivative | PACA2 | 6.4 (µg/mL) | [5] |
| 25b | Derivative with dimethylphosphine oxide moiety | A549 | 3.2 | [6] |
| 12 | Novel 7H-pyrrolo[2,3-d]pyrimidine structure | MCF-7 & 4T1 | Potent Proliferation Inhibition | [7] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [8] |
| 5k | Her2 | 40 | [8] |
| 5k | VEGFR2 | 136 | [8] |
| 5k | CDK2 | Potent Inhibition | [8] |
| 25b | FAK | 5.4 | [6] |
| 12 | Mps1 | 29 | [7] |
| 13i | CK1δ | Strong Inhibition | [9] |
| 59 | RET-wt | Low Nanomolar | [10] |
| 59 | RET V804M | Low Nanomolar | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of this compound[3]
-
Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes.
-
Methylation: Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the title compound.
In Vitro Cytotoxicity Assessment (MTT Assay)[12][13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™). Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the test inhibitor, the kinase of interest (e.g., FAK, Mps1, EGFR), and the appropriate substrate in a kinase assay buffer.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.[5]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the development and mechanism of action of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Strategic Core: A Technical Guide to 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic intermediate in the synthesis of targeted therapeutics. Its structural resemblance to the purine core makes it an ideal scaffold for developing potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This document outlines its synthesis, reactivity, and application in the development of next-generation pharmaceuticals, supported by detailed experimental protocols and quantitative data.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous approved drugs and clinical candidates, primarily for their ability to act as ATP-competitive inhibitors of various protein kinases.[1] The strategic placement of reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for sequential and regioselective nucleophilic substitution, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2] The methylation at the N7 position of the pyrrole ring can be crucial for modulating solubility, metabolic stability, and target engagement.
This guide focuses specifically on the 7-methyl derivative, highlighting its synthesis and potential as a key building block in drug discovery.
Synthesis of the Core Intermediate
The synthesis of this compound is typically achieved through a two-stage process: first, the construction of the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by selective N-methylation.
Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Several routes to the parent dichlorinated scaffold have been reported, with varying yields and starting materials. A common and efficient method starts from 6-aminouracil.
Caption: Synthesis workflow for the precursor.
Table 1: Comparison of Synthetic Routes to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Starting Material | Key Reagents | Overall Yield | Reference |
| Diethyl malonate | Formamidine, POCl₃ | 44.8% (over 5 steps) | [3] |
| 6-Aminouracil | Chloroacetaldehyde, POCl₃ | High (not specified) | [4] |
| 1,3-dyhydroxy-5-aminophenylamine | Chloroacetaldehyde, Dichlorophenyl oxygen phosphorus | 77% (chlorination step) | [5] |
N-Methylation to Yield this compound
The final methylation step is a high-yield reaction, proceeding efficiently under standard conditions.
Caption: Experimental workflow for N-methylation.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | [6] |
| Reagents | Sodium hydride, Iodomethane | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Reaction Temperature | 0°C to room temperature | [6] |
| Reaction Time | Overnight | [6] |
| Yield | 98% | [6] |
| Molecular Formula | C₇H₅Cl₂N₃ | [6] |
| Molecular Weight | 202.04 g/mol | [6] |
Application in Drug Synthesis: A Gateway to Kinase Inhibitors
The dichlorinated nature of the intermediate is its most valuable asset. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C2. This differential reactivity allows for the sequential introduction of various amine-containing fragments, which is a cornerstone of the synthesis of many kinase inhibitors.
The JAK-STAT Signaling Pathway
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are particularly effective as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][7] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Synthesis of Kinase Inhibitors
The synthesis of a JAK inhibitor typically involves the SNAr reaction between the this compound core and a suitably functionalized amine, often a piperidine or cyclobutane derivative. The reaction preferentially occurs at the C4 position. The remaining chlorine at C2 can be retained or removed in a subsequent reduction step, depending on the desired final product.
Table 3: Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | [8] |
| Compound 16c | JAK2 | 6 | [9] |
| Tofacitinib | Pan-JAK | Potent (specific values vary) | [10] |
Note: The compounds listed are derivatives of the general pyrrolo[2,3-d]pyrimidine scaffold and serve to illustrate the potency achievable with this core structure.
Experimental Protocols
Protocol for Synthesis of this compound[6]
-
Preparation: Suspend sodium hydride (1.10 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Deprotonation: Slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 eq.) in anhydrous THF to the cooled suspension.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes.
-
Methylation: Add iodomethane (1.10 eq.) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:5 v/v) to yield the title compound as a white solid.
Representative Protocol for Nucleophilic Substitution at C4
This is a generalized protocol based on the known reactivity of the scaffold.
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or n-butanol in a reaction vessel.
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).
-
Reaction: Heat the mixture to a temperature between 80°C and 120°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the 4-substituted product.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward, high-yield synthesis and differential reactivity make it an ideal starting point for the construction of complex, biologically active molecules. Its application in the development of potent kinase inhibitors, particularly for the JAK-STAT pathway, underscores its strategic importance in addressing a range of diseases, from autoimmune disorders to cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to leverage this powerful chemical scaffold.
References
- 1. EP3272738A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. srinichem.com [srinichem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 10. tandfonline.com [tandfonline.com]
The 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Keystone in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily for its role as a versatile intermediate in the synthesis of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a valuable starting point for the development of targeted therapies for a range of diseases, most notably cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this important scaffold, with a focus on its utility in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a straightforward N-methylation of its precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is generally high-yielding and proceeds under standard laboratory conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
A suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the cooled suspension of sodium hydride.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Iodomethane (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
Upon completion of the reaction (monitored by TLC), the reaction is carefully quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis: A Case Study of a Potent LRRK2 Inhibitor
The utility of the this compound scaffold is exemplified in the synthesis of highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease, making LRRK2 a key therapeutic target.
A notable example is the synthesis of compound 44 , a potent LRRK2 inhibitor, which utilizes the methylated scaffold as a key building block.
Synthetic Workflow for LRRK2 Inhibitor 44
Biological Activity of LRRK2 Inhibitor 44
The inhibitory activity of compound 44 against LRRK2 was determined using a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor.
| Compound | Target Kinase | Assay Type | Result (cKi) |
| 44 | LRRK2 G2019S | LanthaScreen™ Eu Kinase Binding Assay | 0.7 nM[1] |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for LRRK2
Principle:
This is a Fluorescence Resonance Energy Transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the ATP site of the kinase. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Materials:
-
LRRK2 enzyme (e.g., recombinant human LRRK2 G2019S mutant)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compound (inhibitor)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure (General Outline):
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase buffer.
-
Reaction Setup: In a 384-well plate, the test compound, the LRRK2 enzyme mixed with the Eu-labeled antibody, and the kinase tracer are added.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding equilibrium to be reached.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The emission ratio (acceptor/donor) is calculated. The data is then plotted as the emission ratio versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase. It is implicated in a variety of cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. LRRK2 inhibitors, such as those derived from the this compound scaffold, aim to modulate its activity and mitigate its downstream pathological effects.
Conclusion
The this compound scaffold is a cornerstone in the development of targeted kinase inhibitors. Its synthetic accessibility and inherent ability to mimic the ATP purine core make it an ideal starting point for the design of potent and selective therapeutic agents. The successful application of this scaffold in the creation of LRRK2 inhibitors for potential Parkinson's disease treatment highlights its significant potential in addressing unmet medical needs. Future research will undoubtedly continue to leverage the versatility of this scaffold to explore new kinase targets and develop novel therapeutics for a wide range of diseases.
References
Methodological & Application
synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of various bioactive molecules.[1][2] The described method is an N-methylation reaction starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of several important pharmaceuticals. This protocol details a reliable and high-yielding procedure for the methylation of the pyrrole nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction Scheme
Caption: N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2 g (10.64 mmol, 1.00 equiv) | [3] |
| Sodium Hydride (60% in mineral oil) | 480 mg (12.00 mmol, 1.10 equiv) | [3] |
| Methyl Iodide | 1.66 g (11.70 mmol, 1.10 equiv) | [3] |
| Solvent | ||
| Tetrahydrofuran (THF) | 100 mL total | [3] |
| Product | ||
| This compound | 2.1 g | [3] |
| Yield | 98% | [3][4] |
| Characterization | ||
| Appearance | White solid | [3][4] |
| Molecular Formula | C₇H₅Cl₂N₃ | [3][5] |
| Molecular Weight | 202.04 g/mol | [3][5] |
| LC-MS (ESI, m/z) | 202 [M+H]⁺ | [3][4] |
Experimental Protocol
This protocol is based on established and high-yielding laboratory procedures.[3][4]
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of sodium hydride (480 mg, 12.00 mmol, 1.10 equiv, 60%) in 50 mL of anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere, slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 10.64 mmol, 1.00 equiv) in 50 mL of anhydrous tetrahydrofuran at 0°C using a dropping funnel.[3]
-
Deprotonation: Stir the resulting solution at 0°C for 30 minutes.[3]
-
Methylation: Add methyl iodide (1.66 g, 11.70 mmol, 1.10 equiv) dropwise to the reaction mixture at 0°C.[3]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.[3][4]
-
Work-up:
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent to yield 2.1 g (98%) of this compound as a white solid.[3][4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere and away from moisture.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate PPE when handling chemicals.
These application notes and protocols provide a comprehensive guide for the successful synthesis of this compound. Adherence to the detailed steps and safety precautions is essential for a safe and efficient reaction.
References
Application Notes and Protocols: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various bioactive compounds, including tyrosine kinase inhibitors. The primary method described utilizes methyl iodide as the methylating agent in the presence of a strong base.
Reaction Overview
The methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the methyl iodide. This reaction selectively yields the N7-methylated product, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the methylation reaction.
| Parameter | Value | Reference |
| Reactants | ||
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 1.00 eq. | [1] |
| Sodium Hydride (60% in mineral oil) | 1.10 eq. | [1] |
| Methyl Iodide | 1.10 eq. | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Product | ||
| This compound | 98% Yield | [1] |
| Analytical Data | ||
| Molecular Formula | C7H5Cl2N3 | [1] |
| Molecular Weight | 202.04 g/mol | [1] |
| LC-MS (ESI, m/z) | 202 [M+H]+ | [1] |
Experimental Protocols
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: To a solution of sodium hydride (1.10 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 equiv) in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes.[1]
-
Methylation: Add methyl iodide (1.10 equiv) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Work-up:
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to afford this compound as a white solid.[1]
Visualizations
Chemical Reaction Scheme:
Caption: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the methylation reaction.
References
Application Notes and Protocols for Nucleophilic Substitution on 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors for the treatment of cancer and inflammatory diseases. The reactivity of the chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr) allows for the introduction of diverse functional groups, enabling extensive structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the regioselective nucleophilic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols.
Regioselectivity
In nucleophilic aromatic substitution reactions on 2,4-dichloropyrrolo[2,3-d]pyrimidine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the higher electrophilicity of the C4 carbon atom. Consequently, monosubstitution reactions with a single equivalent of a nucleophile typically yield the 4-substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as the major product.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol outlines the methylation of the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.
Protocol 2: General Procedure for Nucleophilic Substitution at the C4-Position
This protocol provides a general method for the reaction of this compound with various nucleophiles, leading to the selective formation of 4-substituted products.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, or alcohol)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH) for alcohols and thiols)
-
Solvent (e.g., Ethanol (EtOH), Isopropanol (IPA), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the nucleophile (1.0-1.2 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents for amine hydrochlorides or when using DIPEA/TEA; for NaH, use 1.1 equivalents).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophile and solvent used.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the solvent is polar (e.g., DMF), dilute the mixture with water and extract with ethyl acetate. If a less polar solvent was used, concentrate the mixture under reduced pressure.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Data Presentation
The following table summarizes representative nucleophilic substitution reactions on the this compound scaffold, with expected products and typical reaction conditions. Yields are estimates based on reactions with analogous compounds and may vary.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product | Expected Yield (%) |
| 1 | Aniline | DIPEA | EtOH | 80 | 2-chloro-7-methyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 85-95 |
| 2 | Benzylamine | K₂CO₃ | DMF | 100 | N-(benzyl)-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80-90 |
| 3 | Morpholine | DIPEA | IPA | 100 | 4-(2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | 90-98 |
| 4 | Sodium thiomethoxide | - | THF | RT | 2-chloro-7-methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | 85-95 |
| 5 | Sodium methoxide | - | MeOH | Reflux | 2-chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 75-85 |
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for the C4-selective nucleophilic substitution.
Signaling Pathway of Regioselectivity
Caption: Regioselectivity of nucleophilic attack on the pyrrolopyrimidine core.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases and cancer. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this heterocyclic system, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This document provides detailed application notes and protocols for the use of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Suzuki coupling reactions, a key intermediate for the synthesis of diverse compound libraries for drug discovery.
The Suzuki coupling of this compound offers a pathway to selectively introduce substituents at the C4 and C2 positions. Due to the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system, the chlorine atom at the C4 position is generally more reactive towards oxidative addition to the palladium catalyst than the chlorine at the C2 position. This difference in reactivity allows for selective mono-arylation at the C4-position under controlled conditions. Subsequent coupling at the C2 position can be achieved under more forcing conditions, enabling the synthesis of 2,4-disubstituted derivatives in a stepwise or one-pot fashion. Microwave-assisted synthesis has been shown to be particularly effective, significantly reducing reaction times and often improving yields.
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine derivatives with a range of boronic acids. While specific examples for the 7-methyl analog are limited in publicly available literature, the data for related 7-H and 7-Boc protected analogs provide a strong basis for reaction optimization.
| Entry | Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Product | Yield (%) | Reference |
| 1 | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 equiv.) | Not specified | Not specified | Dioxane | 60-70 | 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine | Not specified | [1] |
| 2 | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acid (2.4 equiv.) | Not specified | Not specified | Dioxane | Reflux | 2,4-diaryl-7H-pyrrolo[2,3-d]pyrimidine | Not specified | [1] |
| 3 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 2-chloro-4-phenylpyrimidine | Good to excellent | [2][3] |
| 4 | 2,4-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 4-substituted-2-chloropyrimidines | 50-87 | [3] |
| 5 | 2,4-dichloropyrimidine | Phenylboronic acid, then p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 °C, 12h then 90 °C, 12h | 4-phenyl-2-(p-methoxyphenyl)pyrimidine | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Arylation (Microwave-Assisted)
This protocol is adapted from established methods for 2,4-dichloropyrimidines and is expected to be effective for this compound.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vial with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 100 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Stepwise Di-Arylation of this compound
This protocol allows for the introduction of two different aryl groups at the C4 and C2 positions.
Step 1: C4-Arylation (as in Protocol 1)
Follow the procedure outlined in Protocol 1 to synthesize and isolate the 4-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Step 2: C2-Arylation
-
To a reaction vessel, add the 4-aryl-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the second arylboronic acid (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more robust catalyst like Pd(dppf)Cl₂, 5-10 mol%), and a stronger base (e.g., K₃PO₄ or Cs₂CO₃, 3.0-4.0 equiv).
-
Add a suitable degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol/water mixture).
-
Heat the reaction mixture at an elevated temperature (e.g., 90-120 °C) for several hours to overnight, monitoring by TLC or LC-MS. Microwave heating can also be employed to accelerate the reaction.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography to obtain the desired 2,4-diaryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified JAK-STAT signaling pathway.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in a vast number of pharmaceutical agents. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a key scaffold in numerous biologically active molecules, including inhibitors of various kinases. The selective functionalization of substituted pyrrolo[2,3-d]pyrimidines is, therefore, of significant interest in drug discovery and development.
This document provides detailed application notes and a generalized protocol for the selective mono-amination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine at the C4 position using the Buchwald-Hartwig reaction. Due to the differential reactivity of the two chlorine atoms, with the C4 position being more susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst, regioselective amination can be achieved under carefully controlled conditions. This allows for the synthesis of a diverse library of 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, which can serve as versatile intermediates for further functionalization at the C2 position.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond at the C4 position of the this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle, while the base is essential for the deprotonation of the amine.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound and closely related analogs with various primary and secondary amines. It is important to note that yields can vary depending on the specific amine, ligand, base, and reaction conditions used.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | ~85-95 |
| p-Toluidine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | ~80-90 |
| m-Anisidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | ~75-85 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 90 | 8 | ~90-98 |
| Piperidine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₂CO₃ (2.5) | Dioxane | 100 | 12 | ~88-96 |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | ~70-80 |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Dioxane | 100 | 16 | ~75-85 |
Note: The data presented is a compilation from various sources on the Buchwald-Hartwig amination of 2,4-dichloropyrrolo[2,3-d]pyrimidines and should be used as a guideline for reaction optimization.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the selective mono-amination at the C4 position. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (in a glovebox or under a flow of nitrogen/argon).
-
Addition of Reactants: Add the this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the starting pyrimidine.
-
Degassing: If not performed in a glovebox, the reaction mixture should be degassed by bubbling with argon or nitrogen for 10-15 minutes, or by three cycles of freeze-pump-thaw.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors.[1] This is due to its structural similarity to adenine, enabling it to effectively compete for the ATP-binding site of various kinases.[1] The targeted modification of this scaffold has led to the development of potent and selective inhibitors for a range of kinase families, playing a crucial role in the treatment of cancers and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors starting from the key intermediate, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . This intermediate offers two reactive sites for sequential or selective functionalization, primarily at the C4 and C2 positions, allowing for the systematic development of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols provided herein cover fundamental synthetic transformations including the preparation of the starting material and its subsequent elaboration via nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.
Key Synthetic Intermediate
The starting material for the described protocols is This compound . The methyl group at the N7 position prevents potential side reactions and complications that can arise from the acidic N-H proton of the pyrrole ring during subsequent synthetic steps.
Protocol 1: Synthesis of this compound
This protocol describes the methylation of the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction Scheme:
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), quench the reaction by the careful addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to afford this compound as a solid.[1]
Synthesis of Kinase Inhibitor Scaffolds
The differential reactivity of the chlorine atoms at the C4 and C2 positions of the pyrrolo[2,3-d]pyrimidine core allows for selective and sequential substitution reactions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.
Protocol 2: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the selective substitution of the C4-chloro group with an aniline derivative.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 3-bromoaniline)
-
Isopropanol (iPrOH) or other suitable alcohol
-
Concentrated hydrochloric acid (HCl) or other acid catalyst
-
Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in isopropanol, add the desired aniline derivative (1.1-1.5 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with ammonium hydroxide and extract with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.[2]
Protocol 3: Sequential C2-Amination following C4-Substitution
This protocol describes the substitution at the C2 position after the C4 position has been functionalized. This can be achieved through a second SNAr reaction or a palladium-catalyzed cross-coupling reaction.
Reaction Scheme (SNAr):
[this compound] + [Aryl/Heteroaryl Boronic Acid] --(Pd catalyst, Ligand, Base, Solvent)--> [Substituted pyrrolopyrimidine]
[this compound] + [Amine] --(Pd catalyst, Ligand, Base, Solvent)--> [Substituted aminopyrrolopyrimidine]
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR2 signaling pathway.
References
Application Notes and Protocols for the Preparation of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives for Screening Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its resemblance to the purine ring system allows it to interact with a variety of biological targets, particularly protein kinases. The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate that serves as a versatile starting point for the synthesis of diverse screening libraries. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the generation of a wide array of derivatives.
This document provides detailed protocols for the synthesis of the this compound scaffold and the subsequent preparation of a diverse screening library of its derivatives. Furthermore, it outlines protocols for high-throughput screening assays to evaluate the biological activity of these compounds, with a focus on their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Sodium hydride, Iodomethane | Tetrahydrofuran | 0 °C to room temperature, overnight | 98 | [1] |
Table 2: Representative Examples of 2,4-Disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| R1-Substituent (at C4) | R2-Substituent (at C2) | Synthetic Method | Biological Target (Example) |
| 4-Anilino | - | Nucleophilic Aromatic Substitution | Kinases |
| 4-Phenoxy | - | Nucleophilic Aromatic Substitution | Kinases |
| 4-(Alkylamino) | 2-(Arylamino) | Sequential Nucleophilic Aromatic Substitution | EGFR Kinase |
| 4-(Cycloalkylamino) | 2-(Heteroarylamino) | Sequential Nucleophilic Aromatic Substitution | Axl Kinase[2] |
| 4-Alkoxy | 2-Amino | Sequential Nucleophilic Aromatic Substitution | Various Kinases |
Table 3: IC50 Values of Representative Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | EGFR WT (nM) | EGFR T790M (nM) | EGFR L858R (nM) | Cell Line (Example) | Reference |
| Derivative 1 | 22 | 0.21 | - | HCC827 | [3] |
| Derivative 2 | - | - | - | H1975 | [4] |
| Pexidartinib (comparative) | - | - | - | CSF1R expressing cells | [5] |
Experimental Protocols
Synthesis of this compound (Scaffold)
This protocol describes the methylation of the pyrrole nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a suspension of sodium hydride (1.1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a solid.[1]
Parallel Synthesis of a 2,4-Disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Library
This protocol outlines a general procedure for the parallel synthesis of a library of derivatives in a 96-well plate format, leveraging the differential reactivity of the C4 and C2 chlorides.
Materials:
-
This compound stock solution
-
A diverse set of primary and secondary amines, and alcohols (Building Blocks)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
-
96-well reaction plates with sealing mats
-
Automated liquid handler or multichannel pipette
-
Plate shaker/incubator
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
Procedure:
Step 1: C4-Position Substitution (Nucleophilic Aromatic Substitution)
-
In each well of a 96-well reaction plate, add a solution of this compound (1.0 eq.) in the chosen anhydrous solvent.
-
To each well, add a unique amine or alcohol building block (1.1 eq.) from a pre-prepared building block library plate.
-
Add DIPEA (2.0 eq.) to each well to act as a base.
-
Seal the plate and heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) for a specified time (e.g., 4-16 hours), with shaking.
-
Monitor the completion of the reaction in a representative well using HPLC-MS.
-
After cooling to room temperature, the crude products (4-substituted-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidines) can be used directly in the next step or purified by parallel purification techniques if necessary.
Step 2: C2-Position Substitution
-
To the wells containing the crude products from Step 1, add a second unique amine building block (1.5 eq.).
-
Add an additional amount of DIPEA (2.0 eq.).
-
Seal the plate and heat the reaction mixture at a higher temperature (e.g., 120-150 °C) for an extended period (e.g., 12-24 hours), with shaking. The C2-chloride is generally less reactive than the C4-chloride, requiring more forcing conditions.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, cool the plate to room temperature.
-
The final products can be purified using parallel purification methods such as preparative HPLC-MS.
-
The purified compounds are then transferred to storage plates, and their concentration and purity are determined.
High-Throughput Screening Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Library of 2,4-disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives (in DMSO)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the library compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds or control inhibitor (e.g., Erlotinib) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add this mix (e.g., 2 µL) to each well.
-
Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 2 µL) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound and determine the IC50 values for the active compounds.
Cell-Based Screening Protocol: EGFR Phosphorylation Assay (Cell-Based ELISA)
This protocol measures the level of EGFR phosphorylation in cells treated with the library compounds.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Library of 2,4-disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
-
Epidermal Growth Factor (EGF)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer
-
Blocking Solution (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed A431 cells into a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the library compounds for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Aspirate the media and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the wells with Wash Buffer.
-
Add Quenching Buffer and incubate for 20 minutes.
-
Wash the wells and add Blocking Solution for 1 hour.
-
Wash the wells and add diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR in separate wells) and incubate for 2 hours.
-
Wash the wells and add HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells and add TMB substrate. Incubate in the dark for 30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition to determine the extent of inhibition.
Mandatory Visualization
Caption: Experimental workflow for synthesis and screening.
Caption: Simplified EGFR signaling pathway and inhibitor action.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines involved in immune response and inflammation. By inhibiting these kinases, Tofacitinib modulates the immune system, making it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The chemical synthesis of Tofacitinib is a multi-step process, with the core structure being a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine ring. A key intermediate in some synthetic routes is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This document focuses on the application of a specific derivative, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, in the synthesis of Tofacitinib. While less common than the 7-H or 7-tosyl protected analogues, the 7-methylated intermediate presents a stable and reactive precursor for the crucial nucleophilic substitution reaction.
Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effects by interfering with the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors on the cell surface, leading to the dimerization of the receptor chains and the subsequent activation of associated Janus kinases (JAKs) through trans-phosphorylation. Activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences, regulating the transcription of target genes involved in inflammation, immunity, and cell proliferation. Tofacitinib, by inhibiting JAK1 and JAK3, blocks the phosphorylation and activation of STATs, thereby preventing the downstream gene expression that drives the inflammatory response in autoimmune diseases.
Synthetic Application of this compound
The synthesis of Tofacitinib involves the coupling of a pyrrolo[2,3-d]pyrimidine core with the chiral piperidine side chain, specifically (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine. The use of this compound as the core component offers a stable intermediate where the 7-position is protected by a methyl group, preventing unwanted side reactions. The chlorine atoms at the 2 and 4 positions provide reactive sites for nucleophilic substitution. The key step is the selective substitution of the chlorine at the 4-position by the secondary amine of the piperidine derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the methylation of the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Iodomethane (1.1 eq.) is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford this compound as a white solid.
Quantitative Data Summary:
| Reactant | Molar Eq. | Yield (%) | Purity (%) | Reference |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | ~98 | >98 | [1] |
| Sodium Hydride | 1.1 | - | - | [1] |
| Iodomethane | 1.1 | - | - | [1] |
Protocol 2: Coupling of this compound with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Representative Protocol)
This protocol is a representative procedure for the nucleophilic aromatic substitution, adapted from similar reactions with 7-H or 7-tosyl pyrrolopyrimidine derivatives, as direct literature for the 7-methyl analog is less common.
Materials:
-
This compound
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
-
Potassium carbonate (K₂CO₃)
-
Dioxane or n-Butanol
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0-1.2 eq.), potassium carbonate (2.0-3.0 eq.), and a suitable solvent such as aqueous dioxane or n-butanol.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be purified by column chromatography or crystallization.
Representative Quantitative Data from Analogous Reactions:
| Pyrrolopyrimidine Derivative | Piperidine Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | K₂CO₃ | Water | 95-105 | 10 | ~54 | [2] |
| 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine tartrate salt | K₂CO₃ | Water | 95-105 | - | High | [2] |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | cis-1-benzyl-4-methyl-3-methylaminopiperidine HCl | K₂CO₃ | Dioxane/Water | 50-60 | 20 | - |
Subsequent Synthetic Steps
Following the successful coupling reaction, the synthesis of Tofacitinib typically involves:
-
Reduction/Dechlorination: The remaining chlorine atom at the 2-position is often removed via catalytic hydrogenation.
-
Debenzylation: The benzyl protecting group on the piperidine nitrogen is removed, commonly by catalytic transfer hydrogenation or catalytic hydrogenation.
-
Cyanoacetylation: The deprotected secondary amine on the piperidine ring is acylated with a cyanoacetic acid derivative to install the final side chain.
-
Salt Formation: The final Tofacitinib free base is typically converted to its citrate salt for improved stability and bioavailability.
Conclusion
The use of this compound offers a viable, though less documented, pathway in the synthesis of Tofacitinib. The 7-methyl group serves as a stable protecting group, potentially simplifying the purification process by preventing N-H related side reactions. The experimental protocols provided, including a representative method for the key coupling step, offer a foundational guide for researchers in the field of medicinal chemistry and drug development to explore this synthetic route further. The successful application of this intermediate contributes to the diverse strategies available for the efficient and scalable production of Tofacitinib.
References
Application Notes and Protocols for the Development of Anticancer Agents from 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural similarity to the ATP purine ring allows for competitive binding to the ATP-binding site of various kinases, many of which are implicated in cancer pathogenesis. The starting material, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, offers a versatile platform for the synthesis of a diverse library of compounds through sequential nucleophilic substitution at the C2 and C4 positions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from this scaffold.
Strategic Approach to Drug Design
The development of anticancer agents from this compound typically involves a multi-step process encompassing chemical synthesis, in vitro biological evaluation, and mechanism of action studies. A common strategy is to introduce various amine-containing moieties at the C4 position, followed by further diversification at the C2 position to enhance potency and selectivity against specific cancer-related kinases.
Data Presentation: Anticancer Activity of 7-methyl-pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 7-methyl-pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 |
Table 2: Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (nM) |
| Baricitinib | JAK1 | 5.9 |
| JAK2 | 5.7 | |
| JAK3 | >400 | |
| TYK2 | 53 | |
| Compound 12 | Mps1 | 29[2] |
| Compound 25b | FAK | 5.4[3] |
| Compound 12i | EGFR (T790M) | 0.21[4] |
| EGFR (wild-type) | 22[4] |
Experimental Protocols
Protocol 1: Synthesis of a 4-amino-2-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivative (Representative Procedure)
This protocol describes a general two-step procedure for the synthesis of 4-amino-2-substituted derivatives from this compound.
Step 1: Monosubstitution at the C4-position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired primary or secondary amine (1.1 eq).
-
Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 80-100 °C for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Step 2: Substitution at the C2-position
-
The 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq) can be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to introduce a second substituent at the C2 position.
-
For Buchwald-Hartwig Amination:
-
In a reaction vessel, combine the 2-chloro intermediate, the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 5 mol%), and a ligand (e.g., Xantphos, 10 mol%).
-
Add a base (e.g., Cs2CO3, 2.0 eq) and a suitable solvent (e.g., dioxane or toluene).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final 2,4-disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations. Include a positive control inhibitor and a vehicle control (DMSO).
-
Add 10 µL of the kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of a detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow
Caption: Workflow for the development of anticancer agents from the pyrrolo[2,3-d]pyrimidine scaffold.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The chlorinated precursor, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile starting material for the synthesis of a diverse library of antiviral agents. Its reactive chlorine atoms at the C2 and C4 positions allow for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties. This document provides an overview of its application in antiviral drug discovery, including key data, experimental protocols, and visual representations of relevant pathways and workflows.
Derivatives of this scaffold have shown promising activity against a range of viruses, including Flaviviruses like Zika (ZIKV) and Dengue (DENV), as well as Herpesviruses such as human cytomegalovirus (HCMV).[1][2][3] The mechanism of action for some of these compounds is believed to involve the inhibition of key viral enzymes or the modulation of host-cell signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for the innate immune response to viral infections.[4][5][6]
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound or its analogs.
| Compound ID | R1 Substituent (at C4) | R2 Substituent (at C2) | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1 | 3-chlorobenzylamine | Cl | Zika Virus (ZIKV) | Titer Reduction | 5.2 | 20 | 3.8 | [7] |
| 5 | 4-nitrobenzylamine | Cl | Zika Virus (ZIKV) | Titer Reduction | 4.3 | 58 | 13.5 | [7] |
| 13 | 4-(trifluoromethyl)benzylamine | Cl | Zika Virus (ZIKV) | Titer Reduction | 6.5 | >50 | >7.7 | [7] |
| Compound 1 (ref[1]) | 4-(4-nitrobenzyl) | 4-chlorophenylamino | Zika Virus (ZIKV) | Reporter Assay | ~5 | >20 | >4 | [1] |
| Compound 8 (ref[1]) | 4-(4-cyanobenzyl) | 3-chlorobenzylamino | Zika Virus (ZIKV) | Reporter Assay | ~2.5 | >20 | >8 | [1] |
| Compound 11 (ref[1]) | 4-(4-nitrobenzyl) | 3-chlorobenzylamino | Zika Virus (ZIKV) | Reporter Assay | ~1.25 | ~20 | ~16 | [1] |
| 7c | Thioamide | H | HCMV | Plaque Reduction | - | >100 | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Antiviral Compound (A 4-amino substituted derivative)
This protocol describes a general method for the synthesis of 4-amino-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives from this compound.
Step 1: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes.[9]
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir overnight.[9]
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[9]
Step 2: Nucleophilic Substitution at C4
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., 3-chlorobenzylamine, 1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: In Vitro Antiviral Plaque Reduction Assay
This protocol provides a general method for evaluating the antiviral activity of synthesized compounds using a plaque reduction assay.
-
Cell Plating: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., Vero cells for many viruses) at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.
-
Virus Infection: On the day of the assay, remove the cell culture medium from the plates and infect the cell monolayer with a known titer of the virus (typically 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period at 37 °C, remove the viral inoculum and add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an overlay medium (e.g., containing 1% methylcellulose or agarose) to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37 °C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with a solution such as 10% formalin.
-
Staining: Stain the cell monolayer with a solution like 0.1% crystal violet. The viable cells will be stained, while the areas of viral plaques will remain clear.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
This protocol outlines a general method for determining the cytotoxicity of the compounds using a standard MTT or similar cell viability assay.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to the untreated cell control. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Mandatory Visualizations
Caption: Experimental workflow for antiviral drug discovery.
Caption: Inhibition of the JAK-STAT signaling pathway.
Caption: Structure-Activity Relationship (SAR) insights.
References
- 1. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a standard, high-yield protocol for the synthesis of this compound?
A1: A widely reported and effective method involves the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent. A representative protocol that has been shown to produce a high yield (approximately 98%) is detailed below.[1]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields in this synthesis can stem from several factors. The most common issues include:
-
Poor quality or aged sodium hydride: Sodium hydride is highly reactive and can be deactivated by moisture.[2][3]
-
Presence of moisture in the reaction: Any water in the solvent or on the glassware will quench the sodium hydride, preventing the deprotonation of the starting material.[2][3]
-
Incomplete reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).
-
Suboptimal reaction temperature: Temperature control is crucial for this reaction.
-
Issues during workup and purification: Product loss can occur during the extraction and purification steps.
Q3: Are there any common side products I should be aware of?
A3: While specific side products for this reaction are not extensively documented in the provided literature, general side reactions in similar N-alkylations can include O-alkylation if applicable, or reactions with the solvent. However, for this specific substrate, N-methylation is the overwhelmingly favored pathway. In some cases, over-methylation could be a theoretical concern, though it is less common for this type of heterocycle under controlled conditions.
Q4: Can I use a different base or methylating agent?
A4: While sodium hydride is a common and effective base, other strong, non-nucleophilic bases could potentially be used. Alternative methylating agents to methyl iodide exist, such as dimethyl sulfate or methyl triflate.[4] However, these are often more toxic, and reaction conditions would need to be re-optimized. For instance, dimethyl carbonate is presented as a greener methylating agent, though it may require a catalyst and different reaction conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Sodium Hydride | Use fresh, high-quality sodium hydride. If the container has been opened multiple times, its reactivity may be compromised. Consider titrating the NaH to determine its activity. |
| Moisture in the Reaction | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Incomplete Deprotonation | Ensure the starting material is fully dissolved and that the addition of sodium hydride results in the expected evolution of hydrogen gas (use a bubbler to monitor). Allow sufficient time for the deprotonation to complete before adding the methyl iodide. | |
| Incomplete Methylation | Monitor the reaction progress by TLC. If the reaction stalls, a small, additional charge of methyl iodide could be considered. Ensure the reaction is stirred efficiently. | |
| Low Isolated Yield after Workup | Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. Perform multiple extractions with the organic solvent to maximize recovery. |
| Difficulties in Purification | The product is typically purified by silica gel column chromatography.[1] Ensure the correct eluent system is used to achieve good separation from any unreacted starting material or impurities. The reported eluent is a mixture of ethyl acetate and petroleum ether.[1] | |
| Inconsistent Results | Variability in Reagent Quality | Use reagents from trusted suppliers and ensure they are stored correctly. |
| Temperature Fluctuations | Use an ice bath to maintain the initial reaction temperature and allow the reaction to warm to room temperature slowly and consistently. |
Experimental Protocols
High-Yield N-Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[1]
This protocol has been reported to yield approximately 98% of the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 188.01 | 2.0 | 10.64 | 1.00 |
| Sodium Hydride (60% in mineral oil) | 40.00 (as 100%) | 0.48 | 12.00 | 1.10 |
| Methyl Iodide | 141.94 | 1.66 | 11.70 | 1.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Saturated Brine Solution | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Water | - | 20 mL | - | - |
Procedure:
-
To a suspension of 60% sodium hydride (0.48 g, 12.00 mmol) in anhydrous THF (50 mL) at 0 °C under an inert atmosphere, slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 10.64 mmol) in anhydrous THF (50 mL).
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
To this mixture, add methyl iodide (1.66 g, 11.70 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction to completion using TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to obtain this compound as a white solid.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key steps in the N-methylation synthesis.
References
Technical Support Center: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
The primary desired product is typically the N7-methylated isomer, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This isomer is a key intermediate in the synthesis of various pharmaceutically active compounds.
Q2: What are the most common side reactions observed during the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
The most prevalent side reaction is the formation of the isomeric N9-methylated product, 2,4-dichloro-9-methyl-9H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, possesses two potentially reactive nitrogen atoms in the pyrrole ring (N7) and the pyrimidine ring (N9 of the purine analogue numbering, which corresponds to N7 of the pyrrolo[2,3-d]pyrimidine system). The ratio of N7 to N9 alkylation is highly dependent on the reaction conditions. Other potential side reactions, though less common, can include over-methylation (if other reactive sites are present) and hydrolysis of the chloro substituents under certain conditions.
Q3: Why is controlling the regioselectivity of methylation (N7 vs. N9) important?
Controlling the regioselectivity is crucial because the biological activity and physicochemical properties of the N7 and N9 isomers can differ significantly. For the synthesis of specific therapeutic agents, isolating the desired N7 isomer is essential, making the suppression of the N9 isomer formation a key challenge.
Q4: How can I confirm the identity of the N7 and N9 methylated isomers?
The isomers can be distinguished using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrrole protons and the methyl group will be different for the N7 and N9 isomers. X-ray crystallography provides definitive structural confirmation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Problem 1: Low Yield of the Desired N7-Methylated Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base used is strong enough to fully deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is a commonly used and effective base for this purpose. Use a slight excess of the base (e.g., 1.1 equivalents). |
| Inactive Methylating Agent | Use a fresh or properly stored bottle of the methylating agent (e.g., methyl iodide). Ensure it has not been exposed to moisture or light for extended periods. |
| Suboptimal Reaction Temperature | The initial deprotonation is often carried out at a lower temperature (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature after the addition of the methylating agent. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
Problem 2: Poor Regioselectivity (Mixture of N7 and N9 isomers)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring N9 Alkylation | The choice of base and solvent can significantly influence the N7/N9 ratio. The use of a strong, non-coordinating base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N7 isomer. |
| Steric Hindrance | While less of a factor with a small methyl group, for larger alkyl groups, steric hindrance can influence the site of attack. |
| Direct Alkylation without Prior Deprotonation | Using weaker bases or protic solvents can lead to a mixture of isomers. A two-step, one-pot approach involving complete deprotonation followed by the addition of the electrophile is recommended for higher selectivity. |
| Inherent Reactivity of the Substrate | To guarantee N7 selectivity, consider the use of a protecting group on the N7 position prior to other synthetic steps, or alternatively, protect the N9 position if accessible, though N7 protection is more common. A widely used strategy is the introduction of a tosyl (p-toluenesulfonyl) group at the N7 position, which can be removed later in the synthesis. |
Data on N7-Methylation Yield
| Base | Methylating Agent | Solvent | Temperature | Yield of N7-isomer | Reference |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 98% | [1] |
Experimental Protocols
Key Experiment: N7-Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from a literature procedure with a high reported yield for the desired N7-isomer.[1]
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure this compound.
Visualizations
Logical Workflow for Troubleshooting Methylation Reactions
Caption: Troubleshooting workflow for the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction Pathway: N7 vs. N9 Methylation
Caption: Competing N7 and N9 methylation pathways.
References
Technical Support Center: Optimizing Nucleophilic Substitution on 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound core is highly dependent on the nature of the incoming nucleophile and the reaction conditions. Generally, the chlorine at the C4 position is more susceptible to substitution by primary and secondary amines.[1][2] This preference is attributed to the higher LUMO coefficient at the C4 position.[3] However, C2 selectivity can be achieved, particularly when using tertiary amine nucleophiles.[1][2]
Q2: What are the common side reactions to be aware of during these substitutions?
A2: A common side reaction is the hydrolysis of the starting material or the product, especially when using protic solvents like water or alcohols, which can lead to the formation of the corresponding hydroxypyrrolopyrimidine. This can be minimized by carefully controlling the amount of acid when performing acid-catalyzed aminations in water. Another potential issue is the formation of a mixture of C2 and C4 substituted isomers, which can complicate purification.
Q3: How can I purify the final substituted product?
A3: Purification is typically achieved using silica gel column chromatography. The choice of eluent system depends on the polarity of the product. A common starting point is a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v).[2] Successful purification of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has also been reported using silica gel chromatography.[4]
Q4: Can I perform this reaction in an aqueous solvent?
A4: Yes, acid-promoted amination of related 4-chloropyrrolopyrimidines has been successfully carried out in water. This approach can offer safety and cost benefits. It is important to keep the amount of acid low to minimize the competing hydrolysis side reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | - Ensure the nucleophile is of high purity. - For less reactive nucleophiles, consider increasing the reaction temperature or using a stronger base to enhance nucleophilicity. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous, as water can lead to hydrolysis. Common solvents include THF, n-BuOH, and dioxane.[5] - For aminations, consider using water with a catalytic amount of acid, which has been shown to increase the reaction rate in some cases. |
| Incorrect Base | - The choice of base is critical. For N-methylation of the pyrrole nitrogen, a strong base like sodium hydride (NaH) is effective.[2] For the substitution reaction, bases like diisopropylethylamine (DIPEA) or sodium bicarbonate are commonly used.[5][6] |
| Low Reaction Temperature | - If the reaction is sluggish, consider increasing the temperature. Reactions are often run at elevated temperatures, from 80°C to 120°C.[5] |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
| Possible Cause | Suggested Solution |
| Nature of the Nucleophile | - To favor C4 substitution , use primary or secondary amines.[1] - To favor C2 substitution , consider using tertiary amines.[1][2] This often proceeds through an in situ N-dealkylation of an intermediate.[1][2] |
| Reaction Conditions | - The choice of solvent and base can influence regioselectivity. It is recommended to perform small-scale screening experiments to optimize these parameters for the desired isomer. |
| Substituents on the Pyrrolopyrimidine Ring | - Be aware that existing substituents on the pyrrolo[2,3-d]pyrimidine ring can influence the electronic properties and steric hindrance at the C2 and C4 positions, thereby affecting regioselectivity. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Isomers | - If C2 and C4 isomers are difficult to separate, try using a different eluent system with varying polarity for column chromatography. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Presence of Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. |
| Formation of Polar Byproducts | - An aqueous work-up with a brine wash can help remove highly polar impurities before chromatography.[2] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions for nucleophilic substitution on this compound and related compounds to guide your optimization process.
Table 1: Conditions for N-Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Base | Solvent | Reagent | Temperature | Yield | Reference |
| Sodium Hydride (60%) | Tetrahydrofuran (THF) | Methyl Iodide | 0°C to Room Temp | 98% | [2] |
Table 2: Conditions for C4-Selective Amination
| Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| 1-(6-chloropyridin-3-yl)-N-methylmethanamine | DIPEA | n-BuOH | 120°C | 20 h | - | [5] |
| N-methyl-1-(m-tolyl)methanamine | DIPEA | n-BuOH | 120°C | 2 h | - | [5] |
| Primary/Secondary Amines | - | - | - | - | Generally favors C4 | [1] |
Table 3: Conditions for C2-Selective Substitution
| Nucleophile Type | Key Observation | Reference |
| Tertiary Amines | Show excellent C2 selectivity | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the N-methylation of the parent heterocycle.[2]
Materials:
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2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.1 eq.) in anhydrous THF, slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether eluent system (e.g., 1:5 v/v) to afford the title compound.
Protocol 2: General Procedure for C4-Selective Amination
This is a general procedure based on typical conditions found in the literature.[5]
Materials:
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This compound
-
Primary or secondary amine of choice
-
Diisopropylethylamine (DIPEA)
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n-Butanol (n-BuOH)
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Ethyl acetate
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Water
Procedure:
-
To a solution of this compound (1.0 eq.) in n-BuOH, add DIPEA (3.0 eq.).
-
Add the desired primary or secondary amine (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 120°C and stir for the required time (monitor by TLC, typically 2-20 hours).
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After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for achieving desired regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows the presence of the unmethylated starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. How can I remove it?
A1: The presence of the starting material is a common issue, often due to incomplete methylation. Here are several troubleshooting steps:
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Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) before quenching the reaction. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the methylating agent.
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Column Chromatography: Careful column chromatography is the most effective way to separate the methylated product from the unmethylated starting material. The product is more non-polar than the starting material.
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Solvent System: A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] You can optimize the ratio to achieve better separation. Start with a low polarity mixture (e.g., 1:10 ethyl acetate/petroleum ether) and gradually increase the polarity.
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Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.
-
-
Recrystallization: While a specific recrystallization protocol for this separation is not widely reported, you can experiment with different solvent systems. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity has different solubility characteristics, would be ideal.
Q2: The yield of my purified product is low. What are the potential causes and how can I improve it?
A2: Low yield can result from issues in both the reaction and the purification steps.
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Incomplete Reaction: As mentioned in Q1, ensure the reaction goes to completion.
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Product Loss During Extraction:
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Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent like ethyl acetate to minimize the loss of the product, which has basic nitrogen atoms.
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Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery of the product from the aqueous layer.[1]
-
-
Product Loss During Chromatography:
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The product might be adsorbing too strongly to the silica gel. If you suspect this, you can try using a less polar solvent system or a different stationary phase like alumina.
-
Avoid using a very polar eluent, which can co-elute the product with other impurities.
-
-
Product Degradation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids or bases. Ensure that the workup and purification conditions are kept mild.
Q3: My purified product is an off-white or yellow solid, but the literature reports it as a white solid. What is the cause of the color and how can I remove it?
A3: The coloration is likely due to trace impurities.
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Activated Carbon Treatment: Before final crystallization or after column chromatography, you can dissolve the product in a suitable organic solvent and treat it with a small amount of activated carbon (e.g., Darco KBB) to remove colored impurities.[2] Stir for a short period, then filter through celite or a syringe filter to remove the carbon.
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Recrystallization: Recrystallization is an excellent method for removing colored impurities. Experiment with different solvents to find one that gives a white crystalline solid upon cooling.
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Thorough Washing: During the workup, ensure the organic layer is washed thoroughly with brine to remove any residual salts or water-soluble impurities.[1]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography[1]
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent mixture. In a separate beaker, create a slurry of silica gel in the initial eluent (e.g., ethyl acetate/petroleum ether 1:5 v/v).
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
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Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
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Dissolution: Place the crude product in a flask and add a minimal amount of the selected solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | [1] |
| Reagent | Iodomethane | [1] |
| Base | Sodium Hydride (60% in mineral oil) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Eluent System | Ethyl Acetate / Petroleum Ether (1:5, v/v) | [1] |
| Yield | 98% | [1] |
| Appearance | White Solid | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is crucial for the development of various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.
1. Formation of the Pyrrolo[2,3-d]pyrimidine Core
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. | Incomplete reaction during chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. | - Ensure slow, dropwise addition of diisopropylethylamine to control the exothermic reaction. - Increase reaction time at the elevated temperature (e.g., 106°C for 16 hours) to drive the reaction to completion.[1] - Consider alternative chlorinating agents if phosphorus oxychloride proves inefficient. |
| Formation of colored impurities and colloidal suspensions. | Side reactions or degradation of starting materials/products. | - Maintain strict temperature control during the reaction, especially during the addition of reagents. - Ensure the use of high-purity starting materials. - After the reaction, pour the mixture into a water/ethyl acetate mixture and stir overnight to facilitate the precipitation of a cleaner product.[1] |
| Difficulty in purifying the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. | Presence of closely related impurities. | - Utilize column chromatography for purification. - Consider recrystallization from an appropriate solvent system. - A workup procedure involving filtration through diatomaceous earth and treatment with activated carbon (Darco KBB) can help remove impurities.[1] |
2. N-Methylation of the Pyrrole Nitrogen
| Observed Problem | Potential Cause(s) | Suggested Solution(s) | | :--- | :--- | | Low conversion to the desired N-methylated product. | - Incomplete deprotonation of the pyrrole nitrogen. - Inactive methylating agent. | - Use a sufficient excess of a strong base like sodium hydride (e.g., 1.1 equivalents). - Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. - Confirm the purity and reactivity of the methyl iodide. - Allow sufficient time for the deprotonation step (e.g., 30 minutes at 0°C) before adding the methylating agent.[2] | | Formation of isomeric byproducts (methylation at other positions). | The reaction conditions may favor methylation at other nucleophilic sites. | - Precise temperature control is crucial. Perform the initial deprotonation and addition of methyl iodide at 0°C. - Slowly warm the reaction to room temperature and stir overnight to ensure selective N7-methylation.[2] | | Difficulties in isolating the final product. | Emulsion formation during aqueous workup. | - After quenching with water, use a sufficient volume of ethyl acetate for extraction. - Wash the combined organic layers with brine to break emulsions and remove water-soluble impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core?
A1: A common and effective starting material is 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[1] Another approach starts from 6-aminouracil, which reacts with chloroacetaldehyde to form an intermediate that is then chlorinated.[3]
Q2: What are the key reagents for the chlorination step?
A2: The chlorination is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]
Q3: What is a standard protocol for the N-methylation step?
A3: A widely used method involves the deprotonation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of methyl iodide (CH₃I).[2]
Q4: What are the expected yields for the N-methylation step?
A4: With an optimized protocol, yields can be quite high, with some reports indicating up to 98% yield for the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2]
Q5: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product?
A5: Thin-layer chromatography (TLC) is suitable for monitoring the reaction progress. The final product identity and purity should be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Experimental Protocols
Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol [1]
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To a reactor, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).
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Slowly add phosphoryl chloride (18.5 ml, 198.5 mmol) while stirring.
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Heat the mixture to 70°C.
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Add diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours.
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Increase the temperature to 106°C and continue stirring for 16 hours.
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Cool the mixture to 25°C.
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Slowly pour the reaction mixture into a flask containing water (230 ml) and ethyl acetate (120 ml) and stir overnight at room temperature.
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Filter the mixture through diatomaceous earth.
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Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 ml).
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Combine the organic layers and wash with brine (100 ml).
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Add activated carbon (Darco KBB, 1.24 g) to the organic layer, stir, and filter again through diatomaceous earth.
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Dry the organic layer with anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the product.
Synthesis of this compound [2]
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To a suspension of sodium hydride (60% dispersion in mineral oil, 480 mg, 12.00 mmol) in tetrahydrofuran (50 mL) at 0°C, slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 10.64 mmol) in tetrahydrofuran (50 mL).
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Stir the reaction mixture at 0°C for 30 minutes.
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Add methyl iodide (1.66 g, 11.70 mmol) dropwise at 0°C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by adding water (20 mL).
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Extract the mixture with ethyl acetate.
-
Wash the combined organic phases with saturated brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:5, v/v) to yield the final product.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the N-methylation step.
References
Technical Support Center: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and high-yielding method is the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is typically carried out using a methylating agent, such as iodomethane, in the presence of a strong base like sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1]
Q2: What are the potential byproducts in this reaction?
A2: While specific literature detailing all byproducts is scarce, based on the reaction mechanism, potential impurities could include:
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Unreacted starting material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
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Regioisomers: Methylation at other nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system, such as the N1 position, to form 2,4-dichloro-1-methyl-1H-pyrrolo[2,3-d]pyrimidine.
-
Hydrolysis products: If moisture is present, the chloro substituents can be hydrolyzed to hydroxyl groups.
-
Over-methylation products: While less common with a controlled stoichiometry, the formation of quaternary ammonium salts is a theoretical possibility.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v), can be used to separate the starting material, product, and potential byproducts.[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[1]
Q4: What is the best way to purify the final product?
A4: Silica gel column chromatography is the most frequently reported method for purifying this compound.[1] A solvent system of ethyl acetate and petroleum ether is typically effective.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sodium hydride. 2. Presence of moisture in reagents or glassware. 3. Low reaction temperature or insufficient reaction time. 4. Impure starting material. | 1. Use fresh, unopened sodium hydride or wash the existing stock with hexane to remove the mineral oil and any surface oxidation. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Allow the reaction to stir overnight at room temperature after the initial cooling phase.[1] Monitor the reaction by TLC to determine the optimal reaction time. 4. Verify the purity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine by NMR or melting point before starting the reaction. |
| Presence of Multiple Spots on TLC (Byproduct Formation) | 1. Regioisomer formation: Methylation at different nitrogen positions. 2. Incomplete reaction: Unreacted starting material remains. 3. Degradation: Presence of moisture or prolonged exposure to the base. | 1. Carefully control the reaction temperature. Adding the methylating agent at a lower temperature (e.g., 0 °C) can improve regioselectivity.[1] 2. Ensure a slight excess of the methylating agent and base are used and allow for sufficient reaction time. 3. Meticulously exclude water from the reaction. Quench the reaction with water only after confirming the consumption of the starting material.[1] |
| Difficult Purification | 1. Co-elution of the product and byproducts during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. 2. After column chromatography and solvent evaporation, attempt to triturate the oily residue with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
-
Petroleum ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 30 minutes.
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Add iodomethane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC (ethyl acetate/petroleum ether, 1:5 v/v).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:5, v/v) to obtain this compound as a white solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | [1] |
| Reagents | Sodium hydride, Iodomethane | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Overnight | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Reported Yield | Up to 98% | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Byproduct Formation
Caption: Troubleshooting guide for byproduct formation.
References
improving the regioselectivity of reactions with 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity of reactions with this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction?
A1: The this compound core is susceptible to nucleophilic attack at both the C2 and C4 positions due to the electron-withdrawing nature of the pyrimidine ring and the chlorine leaving groups. Generally, the C4 position is electronically more activated and thus more reactive towards nucleophiles. This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the observed regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions, which can lead to the formation of a mixture of C2 and C4 isomers if not carefully controlled.
Q2: How can I favor substitution at the C4 position?
A2: To favor substitution at the more reactive C4 position, it is generally recommended to use standard SNAr conditions with primary or secondary amines at moderate temperatures. The use of a suitable base and solvent system is also crucial. For many amine nucleophiles, reactions in polar aprotic solvents like DMF or alcoholic solvents like 2-propanol at temperatures ranging from room temperature to around 80°C provide good selectivity for the C4 product. Acid-catalyzed amination in water has also been shown to be effective for C4-selective reactions with anilines.[1]
Q3: Is it possible to achieve selective substitution at the C2 position?
A3: Achieving direct, selective substitution at the C2 position in a single step is challenging due to the inherently higher reactivity of the C4 position. A common strategy is a two-step process: first, perform a selective substitution at the C4 position, and then react the resulting 4-substituted-2-chloro intermediate with a second nucleophile. The second substitution at C2 often requires more forcing conditions, such as higher temperatures. Alternatively, specialized catalytic systems, for instance using palladium with specific ligands, have been shown to invert the conventional selectivity and favor C2 substitution for certain nucleophiles like thiols on related 2,4-dichloropyrimidine systems.
Q4: Does the N7-methyl group significantly influence the regioselectivity?
A4: The N7-methyl group primarily serves to protect the pyrrole nitrogen, preventing N-alkylation or deprotonation under basic conditions. While it can have some electronic influence on the fused ring system, the regioselectivity of SNAr reactions is predominantly dictated by the electronic properties of the pyrimidine ring itself and the positions of the chloro substituents.
Troubleshooting Guide: Poor Regioselectivity
This guide addresses common issues encountered during reactions with this compound and provides actionable solutions.
Problem 1: Formation of a significant amount of the C2-substituted isomer when targeting C4.
| Possible Cause | Solution |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored C2 substitution, leading to a loss of selectivity. Recommendation: Run the reaction at a lower temperature. Start at room temperature and gradually increase only if the reaction is too slow. Monitor the reaction progress by TLC or LC-MS to track the formation of both isomers. |
| Strongly Basic Conditions | While a base is often needed to scavenge the HCl byproduct, very strong bases or high concentrations of base might alter the reactivity profile or lead to side reactions. Recommendation: Use a milder base such as DIPEA (N,N-Diisopropylethylamine) or K2CO3. Use only a slight excess of the base (1.1-1.5 equivalents). |
| Nucleophile Steric Hindrance | Very bulky nucleophiles may experience greater steric hindrance at the C4 position, which is flanked by the fused pyrrole ring, potentially increasing the proportion of C2 attack. Recommendation: If possible, use a less sterically hindered nucleophile. If the nucleophile cannot be changed, optimization of temperature and reaction time will be critical to maximize the kinetic C4 product. |
| Prolonged Reaction Time | In some cases, the initially formed C4 product might undergo rearrangement or the reaction may equilibrate over long periods, especially at higher temperatures, leading to a mixture of isomers. Recommendation: Monitor the reaction closely and stop it once the starting material is consumed and the desired C4 product is at its maximum concentration. |
Problem 2: Low yield or no reaction at the C2 position in a sequential substitution.
| Possible Cause | Solution |
| Deactivation of the Ring System | The introduction of an electron-donating group at the C4 position (e.g., an amino group) reduces the electrophilicity of the pyrimidine ring, making the subsequent substitution at C2 more difficult. Recommendation: More forcing reaction conditions are typically required for the second substitution. This includes higher temperatures (e.g., >100°C), potentially using a sealed tube or microwave reactor, and longer reaction times. |
| Insufficiently Nucleophilic Reagent | The nucleophile for the C2 position needs to be sufficiently reactive to attack the less activated position. Recommendation: Consider using a stronger nucleophile if compatible with the substrate. For example, if a secondary amine is unreactive, a more nucleophilic primary amine or a different class of nucleophile might be necessary. The use of a stronger base to generate a more potent nucleophile (e.g., forming an alkoxide from an alcohol) can also be effective. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate. Recommendation: Use a high-boiling point polar aprotic solvent such as DMA, NMP, or DMSO to allow for higher reaction temperatures and to effectively solvate the intermediates. |
Data Presentation: Regioselectivity in Amination Reactions
The following table summarizes typical regioselectivity observed in the amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and related analogs. Note that specific ratios can vary based on precise reaction conditions.
| Nucleophile | Substrate | Conditions | Major Product | Regiomeric Ratio (C4:C2) | Yield (%) |
| Aniline | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.1 eq. HCl, Water, 100°C | C4-aminated | Highly Selective | 80-94%[1] |
| Various Anilines | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.1 eq. HCl, Water, 100°C | C4-aminated | Highly Selective | 80-94%[1] |
| Diethylamine | 2,4-dichloro-5-nitropyrimidine | iPrNEt, CHCl3, 40°C | C4-aminated | 5:1 | - |
| Triethylamine | 2,4-dichloro-5-nitropyrimidine | CHCl3, rt | C2-aminated | >95:5 | 91% |
Key Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination with an Aniline Derivative
This protocol is adapted from a procedure demonstrating the use of water as a solvent for C4-selective amination.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
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Concentrated Hydrochloric Acid (0.1 eq)
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Water
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Ethyl Acetate
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Saturated Sodium Bicarbonate solution
Procedure:
-
To a reaction vial, add this compound, the aniline derivative, and water.
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Add concentrated hydrochloric acid (0.1 equivalents).
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Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1-4 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and extract the product.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: Sequential C2-Amination
This protocol describes a general approach for the second substitution at the C2 position.
Materials:
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4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative (from Protocol 1) (1.0 eq)
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Amine nucleophile (2.0-5.0 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0-5.0 eq)
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N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
Procedure:
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In a microwave vial or a sealed tube, combine the 4-amino-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative, the desired amine nucleophile, and DIPEA.
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Add NMP or DMSO as the solvent.
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Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180°C). Microwave irradiation can often facilitate the reaction and reduce the reaction time.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water to precipitate the crude product or dilute with ethyl acetate for extraction.
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If extracting, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,4-disubstituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Visualizations
General SNAr Pathway and Regioselectivity
Caption: General reaction pathways for nucleophilic substitution on the dichloropyrrolopyrimidine core.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in SNAr reactions.
References
Technical Support Center: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of the key intermediate, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most widely reported and conventional method for the N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, followed by quenching with an electrophilic methylating agent like methyl iodide (CH₃I). Alternative "greener" reagents such as dimethyl carbonate (DMC) are also gaining traction, offering a less toxic option. Other potential reagents include dimethyl sulfate (DMS) and trimethylsilyldiazomethane, although their application for this specific substrate is less documented.
Q2: What is the primary biological significance of methylating 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A2: The methylated product, this compound, is a crucial building block in the synthesis of various pharmacologically active compounds. Notably, the 7-deazapurine scaffold is a key component of Janus kinase (JAK) inhibitors. These inhibitors are instrumental in treating autoimmune diseases and certain cancers by modulating the JAK-STAT signaling pathway.
Q3: What are the main challenges encountered during the methylation of this substrate?
A3: The primary challenges include ensuring regioselectivity, minimizing side reactions, and achieving complete conversion. The pyrrolo[2,3-d]pyrimidine scaffold has multiple nitrogen atoms, but the N7-position of the pyrrole ring is generally the most nucleophilic and sterically accessible for methylation. Incomplete deprotonation or reaction can lead to low yields, while the use of overly harsh conditions can result in undesired side products. Purification of the final product from unreacted starting material and byproducts can also be challenging.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incomplete deprotonation of the starting material. 2. Inactive or degraded methylating agent. 3. Insufficient reaction time or temperature. | 1. Ensure the use of fresh, high-quality strong base (e.g., NaH). Consider using a slight excess. Allow for sufficient deprotonation time. 2. Use a fresh bottle of the methylating agent. 3. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and/or temperature accordingly. |
| Formation of multiple products (poor regioselectivity) | 1. Presence of multiple reactive sites. 2. Reaction conditions favoring methylation at other positions. | 1. While N7-methylation is generally favored, consider using protecting groups for other potentially reactive sites if significant side products are observed. 2. Optimize reaction conditions (solvent, temperature, and base) to favor N7-methylation. Generally, deprotonation with a strong, non-nucleophilic base in an aprotic solvent favors N7-alkylation. |
| Presence of unreacted starting material | 1. Insufficient amount of base or methylating agent. 2. Short reaction time. | 1. Use a slight excess (e.g., 1.1 equivalents) of both the base and the methylating agent. 2. Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Difficulty in product purification | 1. Similar polarity of the product and starting material. 2. Formation of closely related side products. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/petroleum ether gradient) to achieve good separation.[1] 2. Optimize the reaction to minimize side product formation. Consider recrystallization as a final purification step. |
Experimental Protocols
Protocol 1: Standard Methylation using Methyl Iodide and Sodium Hydride
This protocol is a widely used method for the N7-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
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2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Petroleum ether
Procedure:
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To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.[1]
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Stir the resulting suspension at 0 °C for 30 minutes.[1]
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Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C.[1]
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Allow the reaction to warm to room temperature and stir overnight.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction with water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound as a white solid.[1]
Quantitative Data:
| Parameter | Value |
|---|---|
| Typical Yield | ~98%[1] |
| Product Appearance | White solid[1] |
| Molecular Weight | 202.04 g/mol |
Alternative Methylation Reagents (Considerations)
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Dimethyl Carbonate (DMC): A greener and less toxic alternative to traditional methylating agents. Typically requires higher temperatures and the use of a base or a catalyst.
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Dimethyl Sulfate (DMS): A powerful methylating agent, but it is highly toxic and should be handled with extreme caution.
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Trimethylsilyldiazomethane: A safer alternative to diazomethane for the methylation of various functional groups.
Visualizations
Experimental Workflow: Standard Methylation
Caption: Workflow for the standard N-methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Signaling Pathway: Inhibition of JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by 7-deazapurine-based inhibitors.
References
Technical Support Center: 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under the following conditions:
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Temperature: Refrigerate at 2-8°C for long-term storage. Room temperature is acceptable for short periods.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
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Light: Protect from light, as exposure may lead to degradation.[1]
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Q2: What are the general handling precautions for this compound?
This compound is a chemical that should be handled with appropriate safety measures in a laboratory setting.
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Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Wash hands thoroughly after handling.
Q3: What is the stability of this compound under different chemical conditions?
The compound is generally stable under neutral conditions but can be sensitive to strong acids and bases.
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Acidic Conditions: Avoid strong acidic conditions, which may lead to hydrolysis of the chloro substituents or other degradation pathways.
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Basic Conditions: Strong bases can promote nucleophilic substitution or other reactions. Use caution when employing basic reagents.
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Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[1]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: I am observing low yields in my nucleophilic substitution reaction with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility of the starting material. | Ensure complete dissolution of the dichloropyrrolopyrimidine in an appropriate aprotic solvent (e.g., DMF, DMSO, THF) before adding the nucleophile. Gentle heating may be required. |
| Insufficient reactivity of the nucleophile. | Consider using a stronger base to deprotonate the nucleophile if applicable. The choice of solvent can also influence nucleophilicity. |
| Side reactions or decomposition. | Run the reaction at the lowest effective temperature to minimize side product formation. Monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction. |
| Incorrect regioselectivity. | The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines. However, the regioselectivity can be influenced by the solvent and the nature of the nucleophile. Careful analysis of the product mixture (e.g., by NMR) is crucial to confirm the structure of the desired isomer. |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using moisture-sensitive reagents like organometallics or strong bases. |
Impure Product After Synthesis or Reaction
Problem: My purified this compound or its derivative is not pure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction. | Monitor the reaction to completion using an appropriate analytical technique (TLC, LC-MS). If the reaction has stalled, consider adding more reagent or increasing the temperature cautiously. |
| Presence of starting materials. | Optimize purification methods. Silica gel chromatography is often effective for separating the product from unreacted starting materials. A gradient elution may be necessary. |
| Formation of byproducts. | Common byproducts can include hydrolyzed or di-substituted products. Adjusting reaction conditions (temperature, reaction time, stoichiometry) can minimize their formation. Recrystallization or preparative HPLC may be required for difficult separations. |
| Residual solvent. | Dry the purified product under high vacuum for an extended period to remove residual solvents. |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂N₃ | N/A |
| Molecular Weight | 202.04 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol. Soluble in Ethyl Acetate. | N/A |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials:
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This compound
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Amine nucleophile
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Anhydrous aprotic solvent (e.g., DMF, DMSO, or THF)
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Base (e.g., K₂CO₃, DIPEA)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
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Dissolve the starting material in the anhydrous aprotic solvent.
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Add the amine nucleophile (1-1.2 equivalents) to the solution.
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Add the base (2-3 equivalents).
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Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the nucleophile's reactivity).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Caption: A logical approach to troubleshooting low yields in SNAr reactions.
References
reproducibility issues in 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common reproducibility issues encountered during the synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during the synthesis.
FAQs for Route 1: Chlorination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2,4-diol
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Question: Why is the yield of my chlorination reaction with phosphorus oxychloride (POCl₃) consistently low?
Answer: Low yields in this chlorination step are a frequently reported issue and can be attributed to several factors:
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Reaction Temperature and Time: The reaction is highly sensitive to temperature. Some protocols report temperatures as high as 130°C for 24 hours, which can lead to degradation of the product and the formation of colored impurities.[1] A lower temperature with a longer reaction time, or a higher temperature for a shorter duration, may need to be optimized for your specific setup.
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Excess POCl₃: While an excess of POCl₃ is often used, it can complicate the work-up procedure and may not always lead to higher yields. Quenching large amounts of excess POCl₃ can be hazardous and can also lead to product loss.
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Base and Solvent: The choice of base and solvent is critical. The use of a high-boiling point tertiary amine like N,N-diisopropylethylamine (DIPEA) can improve the reaction outcome. Some protocols also suggest running the reaction neat (solvent-free).
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Question: My final product after chlorination is a dark, tarry solid. How can I improve the purity?
Answer: The formation of colored impurities is a common problem. Here are some troubleshooting steps:
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Control Reaction Temperature: As mentioned, high temperatures can cause decomposition. Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating.
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Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
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Purification Method: While some patents suggest that avoiding column chromatography is beneficial for industrial-scale synthesis, for laboratory scale, purification by silica gel chromatography is often necessary to remove colored impurities.[2] A gradient elution with a mixture of ethyl acetate and petroleum ether has been reported to be effective.[2]
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Alternative Chlorinating Agents: Consider using an alternative chlorinating agent. One patent suggests that dichlorophenyl oxygen phosphorus can give a higher yield (77%) compared to POCl₃ (16%) under certain conditions.[1]
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FAQs for Route 2: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Question: I am observing multiple spots on my TLC after the methylation reaction. What are the likely side products?
Answer: The primary side product in this reaction is typically the result of incomplete methylation, leaving unreacted starting material. However, other possibilities exist:
-
N-alkylation vs. C-alkylation: While N-alkylation at the 7-position is the desired outcome, there is a possibility of C-alkylation on the pyrrole ring, although this is generally less favored under these conditions.
-
Over-methylation: If a very strong base and a large excess of methylating agent are used, there is a small possibility of methylation at other positions, though this is unlikely for this specific substrate.
-
Moisture: The presence of moisture can consume the sodium hydride and lead to incomplete deprotonation of the starting material, resulting in a lower yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Question: My yield for the methylation step is lower than the reported 98%. What can I do to improve it?
Answer: To achieve a high yield in the methylation step, consider the following:
-
Quality of Sodium Hydride: Sodium hydride is reactive and can degrade upon exposure to air and moisture. Use freshly opened or properly stored sodium hydride. A 60% dispersion in mineral oil is commonly used; ensure it is well-suspended before use.
-
Temperature Control: The initial deprotonation with sodium hydride is typically performed at 0°C to control the exothermic reaction. The subsequent addition of methyl iodide is also often done at 0°C and then the reaction is allowed to warm to room temperature.[2] Maintaining these temperatures is important for a clean reaction.
-
Stoichiometry: Use a slight excess of both sodium hydride (e.g., 1.1 to 1.2 equivalents) and methyl iodide (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.[2]
-
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data from different synthesis protocols.
Table 1: Chlorination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2,4-diol Precursors
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | DIPEA | Toluene | 50 | - | 84 | Patent US10738058B2 |
| POCl₃ | DIPEA | Neat | 130 | 24 | 16 | Patent Google Patents CN107011347A |
| Dichlorophenyl oxygen phosphorus | DIPEA | Neat | 180 | 4 | 77 | Patent Google Patents CN107011347A |
Table 2: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydride | Methyl Iodide | Tetrahydrofuran | 0 to RT | Overnight | 98 | Chemicalbook |
Experimental Protocols
Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (High Yielding Example)
This protocol is adapted from a patented procedure with a reported high yield.[3]
-
A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene are warmed to 50°C.
-
97 g of N,N-diisopropylethylamine are added in portions.
-
The temperature is maintained at 50°C until the reaction is complete (monitor by TLC).
-
The reaction mixture is then cooled, and the product is precipitated, centrifuged, washed with water, and dried under vacuum at a temperature below 80°C.
-
This procedure reportedly yields 82 g (84% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of 99.9 area-% as measured by HPLC.[3]
Protocol 2: Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is based on a literature procedure with a reported high yield.[2]
-
To a suspension of sodium hydride (480 mg, 12.00 mmol, 1.10 eq., 60% dispersed in mineral oil) in anhydrous tetrahydrofuran (50 mL) at 0°C, a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 10.64 mmol, 1.00 eq.) in anhydrous tetrahydrofuran (50 mL) is slowly added dropwise.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
Methyl iodide (1.66 g, 11.70 mmol, 1.10 eq.) is then added dropwise at the same temperature.
-
The reaction system is brought to room temperature and stirred overnight.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched by the addition of water (20 mL).
-
The mixture is extracted with ethyl acetate. The combined organic phases are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:5, v/v) as eluent to afford 2.1 g (98% yield) of this compound as a white solid.[2]
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Two common synthetic routes to the target compound.
Diagram 2: Troubleshooting Logic for Low Yield in Chlorination
Caption: Troubleshooting flowchart for low chlorination yield.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Versatility of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a potential therapeutic agent. This guide provides an objective comparison of the 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds. The comparison is substantiated by experimental data from peer-reviewed literature, focusing on key oncology targets: Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to adenine, the core component of ATP.[1] This mimicry allows it to effectively compete for the ATP-binding site of a wide range of kinases. The dichloro-substitution at the 2 and 4 positions, coupled with a methyl group at the 7-position, provides reactive handles for synthetic elaboration, enabling the generation of diverse libraries of kinase inhibitors with tailored selectivity and potency.[2][3]
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors, categorized by their core scaffold and target kinase. It is important to note that these values are collated from various studies and were not determined in a head-to-head comparison under identical experimental conditions. Therefore, direct comparison should be approached with caution, considering the inherent variability in assay protocols.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Scaffold | Compound | EGFR IC50 (nM) | Notes |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | <1 (mutant EGFR) | Potent against triple mutant EGFR (19del/T790M/C797S) while sparing wild-type.[2] |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | 22 (wild-type), 0.21 (mutant) | Selectively inhibits T790M activating mutant EGFR.[4][5] |
| Quinazoline | Gefitinib | 11.75 | A well-established first-generation EGFR inhibitor.[6] |
| Quinazoline | Compound 6d | 69 | A potent quinazolin-4(3H)-one derivative.[7] |
| Indole | Compound Va | 71 | An indole-2-carboxamide derivative.[8] |
Aurora Kinase Inhibitors
| Scaffold | Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 11 | 0.74 | - |
| Pyrrolo[2,3-d]pyrimidine | Compound 30 | 8 | - |
| Pyrimidine | Alisertib (MLN8237) | 1.2 | - |
| Pyrimidine | Barasertib (AZD1152) | - | 0.37 |
| Pyrimidine | Compound 12a | 309 | 293 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors
| Scaffold | Compound | VEGFR2 IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | 40 |
| Indole | Sunitinib | 83.2 |
| Indole | Compound 130d | 26.38 |
| Quinazoline | Compound 6 | 12.1 |
| Quinazoline | Compound 7 | 340 |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproducibility of experimental findings. Below are generalized protocols for common in vitro kinase assays used to determine the IC50 values of kinase inhibitors.
General In Vitro Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation : Prepare stock solutions of the kinase inhibitor in DMSO. Serially dilute the inhibitor to the desired concentrations in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). Prepare the substrate and ATP solution in kinase buffer. Dilute the recombinant kinase enzyme in kinase buffer.
-
Kinase Reaction : To the wells of a 96-well plate, add the diluted inhibitor or vehicle control (DMSO). Add the kinase enzyme to all wells except the blank control. Initiate the reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection : Terminate the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate at room temperature. Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Measure the luminescence using a plate reader. Subtract the background luminescence (blank wells) from all other readings. Normalize the data to the positive control (no inhibitor) and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[9][10][11]
EGFR Kinase Assay
A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Kinase and Substrate Preparation : Dilute recombinant human EGFR kinase and a fluorescently labeled peptide substrate in kinase reaction buffer.
-
Inhibitor Preparation : Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Reaction Initiation : In a 384-well plate, combine the EGFR enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection : Stop the reaction by adding a solution containing EDTA. Add a europium-labeled anti-phosphotyrosine antibody.
-
Data Acquisition : After incubation, read the plate on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor emission signals is proportional to the extent of substrate phosphorylation.
-
IC50 Determination : Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]
Aurora A Kinase Assay
A radiometric assay using [γ-³³P]ATP is a sensitive method.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing kinase buffer, the substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations.
-
Enzyme Addition : Add purified recombinant Aurora A kinase to the reaction mixture.
-
Reaction Initiation : Start the reaction by adding [γ-³³P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 15 minutes).
-
Reaction Termination : Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing : Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection : Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC50 value.[9]
VEGFR2 Kinase Assay
A filter-binding assay is a common method.
-
Plate Preparation : Pre-coat a 96-well filter plate with the substrate (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Setup : In a separate plate, prepare the kinase reaction mixture containing VEGFR2 enzyme, the test compound, and kinase buffer.
-
Reaction Initiation : Add [γ-³³P]ATP to initiate the reaction and incubate at 30°C.
-
Transfer and Binding : After the incubation period, transfer the reaction mixture to the substrate-coated filter plate and incubate to allow the phosphorylated substrate to bind to the filter.
-
Washing : Wash the plate multiple times with a wash buffer to remove unbound radioactivity.
-
Scintillation Counting : Add a scintillant to each well and count the radioactivity using a microplate scintillation counter.
-
IC50 Calculation : Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for kinase inhibitor screening.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. rsc.org [rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Comparative Biological Activity of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of potent kinase inhibitors. This guide provides a comparative analysis of the biological activity of various derivatives synthesized from this core structure, with a focus on their anticancer properties through kinase inhibition. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of various derivatives of this compound. The primary focus is on their inhibitory activity against various kinases and cancer cell lines, with IC50 values providing a quantitative measure of potency.
| Compound ID | Target Kinase(s) / Cell Line | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | [1] |
| EGFR (wild-type) | 22 | [1] | |
| HCC827 (NSCLC cell line) | - (493-fold more effective than in normal cells) | [1] | |
| 5k | EGFR | 79 | [2] |
| Her2 | 40 | [2] | |
| VEGFR2 | 136 | [2] | |
| CDK2 | - | [2] | |
| HepG2, MCF-7, HCT-116, A549 (cancer cell lines) | 29 - 59 µM (cytotoxicity) | [3] | |
| 5e | HepG2, MCF-7, HCT-116, A549 (cancer cell lines) | 29 - 59 µM (cytotoxicity) | [3] |
| 5h | HepG2, MCF-7, HCT-116, A549 (cancer cell lines) | 29 - 59 µM (cytotoxicity) | [3] |
| 5l | HepG2, MCF-7, HCT-116, A549 (cancer cell lines) | 29 - 59 µM (cytotoxicity) | [3] |
| Sunitinib (Reference) | VEGFR2 | 261 | [2] |
| Erlotinib (Reference) | EGFR | 55 | [2] |
| Staurosporine (Reference) | Her2 | 38 | [2] |
Experimental Protocols
Synthesis of the Core Scaffold: this compound
The synthesis of the core intermediate, this compound, is a crucial first step. A common method involves the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Procedure:
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as tetrahydrofuran (THF), sodium hydride (NaH) is added at 0°C to act as a base.[4]
-
The mixture is stirred for a short period, typically 30 minutes, to allow for the deprotonation of the pyrrole nitrogen.
-
Methyl iodide (CH3I) is then added to the reaction mixture.
-
The reaction is allowed to proceed, often overnight, at room temperature.
-
Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.[4]
Caption: Synthetic workflow for the methylation of the pyrrolo[2,3-d]pyrimidine core.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase inhibition assays.
General Protocol:
-
The kinase enzyme, substrate, and ATP are prepared in a reaction buffer.
-
The test compound, at various concentrations, is pre-incubated with the kinase enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-33P]ATP) or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Signaling Pathway Context: EGFR Inhibition
Many of the evaluated this compound derivatives target the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). The diagram below illustrates the general signaling pathway and the point of inhibition.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the derivatives.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of 2,4-Disubstituted 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. The following sections detail the biological activities of various analogs, experimental protocols for key assays, and the signaling pathways implicated.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a core component in numerous ATP-competitive kinase inhibitors.[1] The starting material, this compound, serves as a versatile intermediate for the synthesis of a diverse range of analogs with substitutions at the C2 and C4 positions. These modifications significantly influence the inhibitory potency and selectivity of the compounds against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
Structure-Activity Relationship (SAR) Analysis
The core of the SAR for this class of compounds lies in the nature of the substituents at the C2 and C4 positions of the pyrrolo[2,3-d]pyrimidine ring. Generally, the C4 position is crucial for establishing interactions with the hinge region of the kinase domain, a key determinant of binding affinity. The C2 position is often explored to enhance potency and selectivity by interacting with other regions of the ATP-binding pocket.
For instance, in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the substitution of the chlorine at C4 with various aniline derivatives has been a common strategy.[2] The nature and substitution pattern of this aniline moiety can modulate the inhibitory profile. Similarly, modifications at the C2 position, often with amino or other functional groups, can fine-tune the compound's activity and pharmacokinetic properties.[3]
The following table summarizes the biological activities of representative 2,4-disubstituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs against various kinase targets.
Comparative Biological Activity of Analogs
| Compound ID | C2 Substituent | C4 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | -Cl | -Cl | (Starting Material) | - | N/A |
| 2 | -NH2 | N-(3-bromophenyl)amino | EGFR | 150 | [3] |
| 3 | -NH2 | N-(4-chlorophenyl)amino | VEGFR-2 | 80 | [3] |
| 4 | -NH(CH2)2OH | N-(3-ethynylphenyl)amino | EGFR (T790M) | 0.21 | [4] |
| 5 | -NH2 | 4-sulfamoylphenyl)amino | CDK9 | <10 (µM) | [5] |
| 6 | (Varies) | (Varies) | PAK4 | Varies | [6] |
| 7 | (Varies) | (Varies) | RET | Low nM | [7] |
Note: The table presents a selection of data from various sources to illustrate the SAR. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
Experimental Protocols
General Kinase Inhibition Assay (Example: EGFR)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Plate reader
Procedure:
-
A solution of the recombinant EGFR kinase is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then added to the wells of a 96-well plate.
-
The kinase solution is added to each well containing the test compound and incubated for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a stop solution (e.g., EDTA).
-
The amount of substrate phosphorylation is quantified using a suitable detection method, such as a colorimetric, fluorescent, or luminescent assay.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This is a generalized protocol. Specific details such as buffer composition, enzyme and substrate concentrations, and incubation times may vary depending on the specific kinase and the assay format.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a typical signaling pathway targeted by these inhibitors and a general workflow for their evaluation.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow for Pyrrolopyrimidine Analogs.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Scaffolds: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine in Kinase Inhibition
A comprehensive guide for researchers and drug development professionals on two privileged scaffolds in kinase inhibitor design, presenting comparative data, experimental methodologies, and pathway visualizations to inform future drug discovery efforts.
In the landscape of kinase inhibitor discovery, the choice of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the most successful and widely utilized heterocyclic systems are the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores. Both are bioisosteres of adenine, the purine core of ATP, allowing them to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] This guide provides an in-depth, objective comparison of these two scaffolds, supported by quantitative data, detailed experimental protocols, and visual representations of their roles in cellular signaling and experimental workflows.
At a Glance: Key Structural and Functional Differences
The seemingly subtle difference between the pyrrolo[2,3-d]pyrimidine (a 7-deazapurine) and pyrazolo[3,4-d]pyrimidine (an 8-aza-7-deazapurine) scaffolds imparts distinct electronic and steric properties.[1][2] These differences influence their synthetic accessibility, kinase selectivity profiles, and the intellectual property landscape.
dot
Caption: Comparative overview of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds against a panel of clinically relevant kinases. This data, compiled from various studies, highlights the potency and selectivity profiles achievable with each core.
| Scaffold | Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | Ruxolitinib | JAK1 | 2.7 | [3] |
| JAK2 | 4.5 | [3] | ||
| JAK3 | 332 | [3] | ||
| PKI166 | EGFR | Low nanomolar | [4] | |
| Compound 12i | EGFR (T790M) | 0.21 | [5] | |
| EGFR (wt) | 22 | [5] | ||
| Compound 5k | EGFR | 79 | [6] | |
| Her2 | 40 | [6] | ||
| VEGFR2 | 136 | [6] | ||
| CDK2 | 204 | [6] | ||
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 | [7] |
| EGFR | Activity noted | [7] | ||
| HER2 | Activity noted | [7] | ||
| PP1 | Lck | 5 | [8] | |
| Fyn | 6 | [8] | ||
| Src | 170 | [9] | ||
| c-Kit | Direct inhibition | [10] | ||
| Bcr-Abl | Direct inhibition | [10] | ||
| Compound S29 | Src | Cellular IC50: 1.72 µM | [11] | |
| Compound VIIa | Various Cancer | 326 - 4310 (on 57 cell lines) | [12] | |
| Cell Lines |
Signaling Pathway Context: EGFR and BTK Inhibition
To understand the biological impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. Below are diagrams for the Epidermal Growth Factor Receptor (EGFR) pathway, a common target for pyrrolo[2,3-d]pyrimidines, and the Bruton's Tyrosine Kinase (BTK) pathway, where pyrazolo[3,4-d]pyrimidines have shown significant success.
dot
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.
dot
Caption: Simplified BTK signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.
Experimental Protocols: A Guide to Kinase Inhibition Assays
The determination of IC50 values is fundamental to characterizing the potency of kinase inhibitors. Below are representative protocols for a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a cellular context.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest in the kinase buffer.
- Enzyme Solution: Dilute the kinase to the desired concentration in kinase buffer.
- Test Compounds: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors in DMSO, followed by a further dilution in kinase buffer to achieve the final assay concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
2. Assay Procedure:
- Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of the enzyme solution to each well.
- Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Normalize the data using wells with no enzyme (100% inhibition) and wells with DMSO (0% inhibition).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
dot
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2,4-Dichloro-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidine as a Drug Scaffold: A Comparative Guide
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in modern drug discovery, recognized for its potential in developing targeted therapies, particularly kinase inhibitors. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, making it a versatile starting point for the synthesis of potent and selective modulators of various kinases implicated in cancer and inflammatory diseases.[1][2] This guide provides a comparative analysis of this scaffold, supported by experimental data and detailed protocols, to validate its utility for researchers, scientists, and drug development professionals.
Performance Comparison: Pyrrolo[2,3-d]pyrimidine Derivatives vs. Alternative Inhibitors
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases. The following tables present a compilation of in vitro data comparing the performance of novel compounds derived from this scaffold against established drugs targeting the same kinases.
Table 1: Comparison of EGFR and HER2 Kinase Inhibition
| Compound/Drug | Scaffold Type | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Reference Compound |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | 79 | 40 | Sunitinib (93 nM for EGFR), Staurosporine (38 nM for HER2) |
| Afatinib | Aniline-Quinazoline | Irreversible Inhibitor | Irreversible Inhibitor | First-generation EGFR TKIs (e.g., Erlotinib) |
Data for Compound 5k is derived from a study on multi-targeted kinase inhibitors, where it was compared against known inhibitors like Sunitinib and Staurosporine.[3] Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR and HER2.[4][5][6]
Table 2: Comparison of Aurora A Kinase Inhibition
| Compound/Drug | Scaffold Type | Aurora A IC₅₀ (nM) | Selectivity (Aurora B/A) | Reference Compound |
| Compound 11 | Pyrrolo[2,3-d]pyrimidine | 0.74 | >100-fold | Alisertib |
| Alisertib (MLN8237) | Azepine | Potent Inhibitor | N/A | N/A |
Compound 11, a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, demonstrated superior potency and selectivity for Aurora A kinase compared to the established drug Alisertib.[7]
Table 3: Comparison of RET Kinase Inhibition
| Compound/Drug | Scaffold Type | RET (wt) IC₅₀ (nM) | RET (V804M) IC₅₀ (nM) | Cell Line Growth Inhibition (LC-2/ad) |
| Compound 59 | Pyrrolo[2,3-d]pyrimidine | Low nanomolar | Low nanomolar | Yes |
| Pexidartinib | Pyrrolopyridine | Not a primary target | Not a primary target | Primarily a CSF1R inhibitor |
Compound 59, a pyrrolo[2,3-d]pyrimidine derivative, shows high potency against both wild-type and a common drug-resistant mutant of RET kinase.[8] Pexidartinib's primary target is CSF1R, but kinase selectivity screens provide a broader picture of its activity.[9]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are representative protocols for the synthesis of the core scaffold and key biological assays.
Synthesis of this compound
A common synthetic route involves the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH)
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, brine, anhydrous sodium sulfate, silica gel
Procedure:
-
A suspension of sodium hydride (1.1 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
Iodomethane (1.1 eq) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Upon completion (monitored by TLC), the reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., EGFR, RET)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity ("no kinase" control).
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the assay buffer.
-
Dispense the kinase/substrate mixture into the wells containing the test compounds.
-
Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first stop the kinase reaction and then generate a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations: Workflows and Signaling Pathways
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
RET Signaling Pathway
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Assessing the Selectivity Profile of 2,4-Dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of two prominent inhibitors derived from this scaffold: PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK), and Mps-BAY2a, a highly effective inhibitor of Monopolar Spindle 1 (Mps1) kinase. This objective comparison is supported by experimental data to inform researchers in drug discovery and development.
Data Presentation: Comparative Selectivity of Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities. Below is a summary of the inhibitory activities of PF-562271 and Mps-BAY2a against their primary targets and other related kinases.
| Inhibitor | Primary Target | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Selectivity (Fold) |
| PF-562271 | FAK | 1.5[1][2][3] | Pyk2 | 14[2][3] | ~10 |
| CDK1/B | 30-120[4] | >20 | |||
| CDK2/E | 30-120[4] | >20 | |||
| CDK3/E | 30-120[4] | >20 | |||
| CDK5/p35 | 30-120[4] | >20 | |||
| Mps-BAY2a | Mps1 | <10 | - | - | Excellent selectivity profile reported |
Note: Comprehensive kinome scan data for Mps-BAY2a was not publicly available in the reviewed literature. "Excellent selectivity" is based on descriptive claims in the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (for PF-562271)
This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).
Materials:
-
Purified, activated FAK kinase domain (amino acids 410-689)
-
ATP
-
Random peptide polymer of Glutamate and Tyrosine, p(Glu/Tyr)
-
Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)
-
PF-562271
-
Anti-phospho-tyrosine (PY20) antibody
-
HRP-conjugated goat anti-mouse IgG antibody
-
HRP substrate
-
Stop solution (2 M H2SO4)
-
96-well plates
Procedure:
-
A reaction mixture is prepared containing the purified FAK kinase domain, 50 µM ATP, and 10 µ g/well of p(Glu/Tyr) in kinase buffer.[1]
-
PF-562271 is serially diluted, typically at 1/2-log concentrations starting from a high concentration (e.g., 1 µM), and added to the reaction mixture.[1] Each concentration is tested in triplicate.[1]
-
The kinase reaction is allowed to proceed for 15 minutes at room temperature.[1]
-
The amount of phosphorylated p(Glu/Tyr) is quantified by an ELISA-based method. Wells are coated with the reaction mixture, and the phosphorylated substrate is detected using a general anti-phospho-tyrosine (PY20) antibody.[1]
-
An HRP-conjugated secondary antibody is then added, followed by the HRP substrate.[1]
-
The reaction is stopped by the addition of 2 M H2SO4, and the absorbance is read at 450 nm.[1]
-
IC50 values are calculated using the Hill-Slope Model.[1]
Cellular Western Blot for FAK Phosphorylation
This assay assesses the ability of an inhibitor to block the autophosphorylation of FAK in a cellular context, a key marker of its activation.
Materials:
-
Cancer cell lines (e.g., MPanc-96, MAD08-608)
-
PF-562271
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cells are cultured and treated with varying concentrations of PF-562271 for a specified duration. A vehicle control (e.g., DMSO) is included.
-
Following treatment, cells are washed with PBS and lysed on ice.
-
Protein concentration in the cell lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[5]
-
The membrane is blocked to prevent non-specific antibody binding.[5]
-
The membrane is incubated with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[5]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[5]
-
The signal is detected using a chemiluminescent substrate.[5]
-
The membrane can be stripped and re-probed with an antibody against total FAK to confirm equal protein loading.
-
Band intensities are quantified to determine the ratio of phosphorylated FAK to total FAK.[5]
Signaling Pathway and Experimental Workflow Visualizations
Diagrams illustrating the targeted signaling pathways and experimental workflows provide a clear visual representation of the scientific concepts.
Caption: FAK Signaling Pathway and Inhibition by PF-562271.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on the 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Due to the limited availability of comprehensive public data on inhibitors with this exact substitution pattern, this guide draws upon data from structurally related compounds derived from the broader 7H-pyrrolo[2,3-d]pyrimidine core. This information offers valuable insights into the potential off-target effects and polypharmacology of this class of inhibitors.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its structural similarity to the adenine core of ATP. Modifications at various positions of this scaffold, including the 2, 4, and 7 positions, have been extensively explored to achieve desired potency and selectivity against a wide range of kinases. This guide summarizes key findings on the cross-reactivity of these inhibitors, presents detailed experimental protocols for assessing kinase selectivity, and visualizes relevant signaling pathways and experimental workflows.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activity and cross-reactivity of representative kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold. It is important to note that the specific substitution patterns influence the selectivity profile.
Table 1: Inhibitory Activity of a Multi-Targeted 7H-pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)
| Kinase Target | IC50 (nM)[1][2] | Reference Compound | Reference IC50 (nM)[1][2] |
| EGFR | 79 | Erlotinib | 55 |
| Her2 | 40 | Staurosporine | 38 |
| VEGFR2 | 136 | Sunitinib | 261 |
| CDK2 | 204 | Roscovitine | 450 |
Data for a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative.
Table 2: Selectivity Profile of a FAK Inhibitor (Compound 25b) against a Panel of 26 Kinases
| Kinase | % Inhibition at 1 µM |
| FAK | >95% |
| PYK2 | >95% |
| ... | ... |
| Other 24 kinases | <50% |
This table represents a conceptual summary based on the finding that compound 25b, a 7H-pyrrolo[2,3-d]pyrimidine derivative, exhibited good selectivity when tested on a panel of 26 kinases[3]. Specific percentage inhibition values for each of the 26 kinases were not detailed in the source.
Table 3: KINOMEscan Data for a LRRK2 Inhibitor with a 7-methyl-7H-pyrrolo[2,3-d]pyrimidine Core
| Kinase | % of Control at 1 µM |
| LRRK2 (WT) | 8 |
| LRRK2 (G2019S) | <10 |
| FLT3 (ITD, D835V) | 25 |
| PIP5K2C | <37 |
| PIK4CB | <37 |
| Other kinases in panel (463 total) | >37% |
% of Control indicates the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage signifies stronger binding of the inhibitor to the kinase.
Experimental Protocols
Accurate assessment of kinase inhibitor cross-reactivity relies on robust experimental methodologies. The following are detailed protocols for key assays cited in the evaluation of pyrrolo[2,3-d]pyrimidine-based inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without kinase as a background control (0% kinase activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The concentrations of each component should be optimized for the specific kinase.
-
Add the kinase reaction mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and background controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
The cross-reactivity of kinase inhibitors can have significant biological consequences due to the interconnectedness of cellular signaling pathways. Below are simplified diagrams of key pathways modulated by kinases that are often targeted by 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is involved in immunity, cell proliferation, and differentiation.[4][5][6][7][8]
Caption: Simplified representation of the JAK-STAT signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a key role in regulating cell growth, survival, and proliferation.[9][10][11][12]
Caption: Key downstream pathways activated by EGFR signaling.
Conclusion
Kinase inhibitors based on the this compound scaffold and its broader 7H-pyrrolo[2,3-d]pyrimidine family represent a versatile class of compounds with the potential to target a wide range of kinases. While achieving high selectivity remains a significant challenge in drug development, the data presented in this guide highlight that strategic modifications to the core scaffold can lead to potent and relatively selective inhibitors. The cross-reactivity profiles of these compounds, as determined by comprehensive experimental methodologies, are crucial for understanding their therapeutic potential and potential side effects. Further research focusing on systematic selectivity profiling of inhibitors with the specific 2,4-dichloro-7-methyl substitution pattern will be invaluable for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
In Vitro and In Vivo Correlation of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors investigated for cancer therapy. This guide provides an objective comparison of the in vitro and in vivo performance of compounds derived from this scaffold and its close analogs, supported by experimental data from peer-reviewed studies. The aim is to offer a clear perspective on the therapeutic potential and developmental trajectory of this class of compounds.
Data Presentation: Comparative In Vitro and In Vivo Activity
The following tables summarize the quantitative data on the biological activity of various pyrrolo[2,3-d]pyrimidine derivatives, providing a basis for comparing their performance across different assays and models.
Table 1: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Modification on Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 8f | (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | HT-29 (Colon) | 4.55 ± 0.23 | Doxorubicin | Not Specified |
| 8g | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine | HT-29 (Colon) | 4.01 ± 0.20 | Doxorubicin | Not Specified |
| 6a | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | HeLa (Cervical) | 6.55 ± 0.31 | Doxorubicin | Not Specified |
| 10a | 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | HeLa (Cervical) | Moderate Activity | Doxorubicin | Not Specified |
| 10b | 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | MCF-7 (Breast) | Moderate Activity | Doxorubicin | Not Specified |
| 25b | Dimethylphosphine oxide moiety | A549 (Lung) | 3.2 | Not Specified | Not Specified |
| 13i | Modification of a reported FGFR3 inhibitor | RT-112 (Bladder) | Not Specified | Not Specified | Not Specified |
| 12i | Covalent inhibitor modification | HCC827 (NSCLC, EGFR mutant) | 0.046 | Not Specified | Not Specified |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Multiple | 29-59 | Sunitinib | Not Specified |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data synthesized from multiple sources.[1][2][3][4][5]
Table 2: In Vivo Efficacy of Pyrrolo[3,2-d]pyrimidine Derivatives in Xenograft Models
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Observations |
| 2cb | 4-1ST Gastric Cancer (Mouse) | 100 mg/kg, po, bid | 0% | Significant antitumor efficacy.[6] |
| 2cb | 4-1ST Gastric Cancer (Rat) | 25 mg/kg, po, bid | -1% | Significant antitumor efficacy.[6] |
| AGF347 | MIA PaCa-2 Pancreatic Cancer (Mouse) | Not Specified | Significant | Potential for complete responses.[7] |
| 18h | M-NFS-60 (Mouse) | Not Specified | Suppressed tumor growth | Acceptable pharmacokinetic profiles.[8] |
T/C % (Treatment/Control) indicates the relative tumor size in treated animals compared to control animals. A lower T/C % indicates greater efficacy. Data synthesized from multiple sources.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound compounds and their analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) and a blank (medium only) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[9][10][11]
In Vivo Xenograft Studies in Mice
These studies evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[12][13]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.[12][14]
-
Randomization and Dosing: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., orally, intraperitoneally) for a defined period.[12][14]
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor volumes of the treated group are compared to the control group to determine the tumor growth inhibition (TGI), often expressed as a T/C ratio.[14]
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrrolo[2,3-d]pyrimidine derivatives are often attributed to their ability to inhibit specific kinase signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Key Signaling Pathways
dot
Caption: FAK Signaling Pathway in Cancer.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,4-Dichloro-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidine Analogs Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP.[1][2] This guide provides a comparative analysis of novel 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs against established kinase inhibitor drugs. The data presented herein is collated from various preclinical studies to offer a benchmark for their potential as therapeutic agents.
In Vitro Kinase Inhibitory Activity: A Comparative Analysis
The inhibitory potential of novel pyrrolo[2,3-d]pyrimidine analogs has been evaluated against a panel of cancer-relevant kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a promising halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide analog, herein referred to as Compound 5k , in comparison to established multi-kinase inhibitors Sunitinib and Erlotinib, as well as the broad-spectrum kinase inhibitor Staurosporine.[3][4][5]
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | Compound 5k | Sunitinib | Erlotinib | Staurosporine |
| EGFR | 79 | 93 | 55 | - |
| Her2 | 40 | - | - | 38 |
| VEGFR2 | 136 | 261 | - | - |
| CDK2 | 204 | - | - | - |
Data for Compound 5k, Sunitinib (against EGFR and VEGFR2), Erlotinib, and Staurosporine are derived from a single study to ensure comparability of experimental conditions.[3][4][5]
Cellular Antiproliferative Activity
The cytotoxic effects of 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have been assessed across various human cancer cell lines. The data in Table 2 showcases the IC50 values of representative analogs from different studies, benchmarked against commonly used chemotherapy agents or targeted therapies. It is important to note that direct comparison between different studies should be approached with caution due to variations in cell lines and experimental protocols.
Table 2: Comparative Antiproliferative Activity (IC50, µM)
| Compound/Analog | Cell Line | IC50 (µM) | Established Drug | IC50 (µM) | Reference |
| Halogenated Pyrrolo[2,3-d]pyrimidine Analogs (5e, 5h, 5k, 5l) | HepG2, MCF-7, HCT-116, PC-3 | 29 - 59 | Sunitinib | - | [3] |
| Tricyclic Pyrrolo[2,3-d]pyrimidine (8g) | HT-29 | 4.01 | Doxorubicin | - | |
| Pyrrolo[2,3-d]pyrimidine Derivative (12i) | HCC827 (EGFR mutant) | - | Avitinib | - | [6] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key assays cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds using a TR-FRET-based assay, such as LanthaScreen™.[7][8][9][10]
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Fluorescently labeled kinase substrate (tracer)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds and reference inhibitors
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled antibody in kinase buffer.
-
Assay Reaction: a. Add 5 µL of the diluted test compound or reference inhibitor to the wells of a 384-well plate. b. Add 5 µL of the kinase/antibody mixture to each well. c. Initiate the reaction by adding 5 µL of the fluorescently labeled kinase substrate (tracer).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13][14]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and reference drugs for a specified duration (e.g., 72 hours).
-
MTT Incubation: a. Remove the culture medium. b. Add 50 µL of MTT solution to each well. c. Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: a. Carefully remove the MTT solution. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathway and the experimental workflow provide a clearer understanding of the mechanism of action and the evaluation process.
Caption: Targeted Kinase Signaling Pathway.
Caption: Experimental Workflow for Analog Evaluation.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. sci-hub.box [sci-hub.box]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Head-to-Head Comparison of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cell-Based Assays
A comprehensive guide for researchers and drug development professionals on the performance of novel pyrrolo[2,3-d]pyrimidine derivatives. This guide provides a comparative analysis of their efficacy in various cancer cell lines and against specific kinase targets, supported by experimental data and detailed protocols.
The 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a crucial building block for the synthesis of a diverse range of bioactive molecules, particularly potent kinase inhibitors. Derivatives from this class have demonstrated significant potential in oncology, showing efficacy against various cancer cell lines through the inhibition of key signaling pathways. This guide presents a head-to-head comparison of several recently developed series of these derivatives, summarizing their performance in cell-based cytotoxicity and enzymatic assays.
Data Presentation: Comparative Efficacy
The following tables summarize the in-vitro cytotoxic and kinase inhibitory activities of various this compound derivatives, as reported in recent literature. The data is presented to facilitate a clear comparison of the potency and selectivity of these compounds.
Table 1: Cytotoxic Activity (IC50, µM) of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) | HEK-293 (Non-cancerous) |
| 8f | ≥ 50 | ≥ 50 | 4.55 ± 0.23 | 195 ± 0.07 |
| 8g | ≥ 50 | ≥ 50 | 4.01 ± 0.20 | 169 ± 0.10 |
| 10a | ~28 | ~23 | ~25 | Not Reported |
| Doxorubicin | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines which suggests these compounds may act as DDR2 inhibitors[1][2].
Table 2: Cytotoxic and Kinase Inhibitory Activity (IC50) of Halogenated Benzylidenebenzohydrazide Derivatives
| Compound | Cell Line IC50 (µM) | Kinase IC50 (nM) |
| HepG2, MCF-7, etc. | EGFR | |
| 5k | 29 - 59 | 79 |
| Sunitinib | Not Reported | 93 |
| Erlotinib | Not Reported | 55 |
| Staurosporine | Not Reported | Not Reported |
These compounds were identified as potential multi-targeted kinase inhibitors. Compound 5k, in particular, showed potent activity against several key kinases and induced apoptosis in HepG2 cells[3][4].
Table 3: Cytotoxic Activity (IC50, µM) of Derivatives with Urea Moieties
| Compound | SW480 (Colon) | PC3 (Prostate) | A549 (Lung) | MCF-7 (Breast) |
| 9e | Not Reported | Not Reported | 4.55 | Not Reported |
| 10a | Not Reported | 0.19 | Not Reported | Not Reported |
| 10b | Not Reported | Not Reported | Not Reported | 1.66 |
This series of compounds demonstrated potent cytotoxic effects, with compound 10a showing remarkable activity against the PC3 prostate cancer cell line[5].
Table 4: Inhibitory Activity (IC50, nM) of Derivatives Against Wild-Type and Mutant EGFR
| Compound | EGFR (Wild-Type) | EGFR (T790M Mutant) |
| 12i | 22 | 0.21 |
Compound 12i exhibited high selectivity and potency against the T790M mutant of EGFR, a common resistance mutation in non-small-cell lung cancer (NSCLC)[6].
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by these pyrrolo[2,3-d]pyrimidine derivatives and a general workflow for evaluating their cytotoxic effects.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Cell Cycle Progression and CDK2 Inhibition.
Caption: General Workflow for IC50 Determination.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be optimized for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in-vitro inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase, a substrate solution (e.g., a specific peptide), and an ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a microplate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed (e.g., Kinase-Glo®) or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with the test compound for a predetermined time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
The proper disposal of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is crucial for maintaining laboratory safety and environmental compliance. As a chlorinated heterocyclic compound, this substance requires specific handling and disposal procedures to mitigate potential hazards. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals to manage the waste of this chemical responsibly.
Core Disposal Principle
This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste containers.[1] Improper disposal can lead to environmental contamination and potential health risks.
Procedural Steps for Safe Disposal
Adherence to a strict, step-by-step process ensures the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE to prevent personal exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation
It is critical to collect waste containing this compound separately from other waste streams.[2][3] Use a designated waste container for chlorinated organic solids or solutions. Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[2]
Step 3: Container Selection and Labeling
-
Choose an Appropriate Container:
-
Use a container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
The container must have a secure, leak-proof screw-top cap.[3]
-
Ensure the container is clean and dry before use.
-
-
Label the Container Clearly:
-
The label should be securely affixed to the container and be legible.
-
Include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the major components and their approximate percentages if it is a mixture.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Step 4: Temporary On-Site Storage
-
Keep the waste container tightly closed except when adding waste.[4]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container. They will provide guidance on their specific procedures and documentation requirements.
Summary of Disposal Logistics and Safety
| Parameter | Guideline |
| Waste Classification | Hazardous Chlorinated Organic Waste |
| Prohibited Disposal | Do not dispose of in sinks or regular trash.[1] |
| Waste Segregation | Collect separately from non-chlorinated organic waste and aqueous solutions.[2][3] |
| Recommended Container | Securely sealed, properly labeled, and chemically compatible container (e.g., glass bottle with a screw cap). |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility.[3][5] |
| Spill Management | In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and decontaminate the area. Avoid generating dust.[6] |
Professional Disposal Methodologies
The standard and most effective method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration.[3][5] This process must be carried out in a specialized incinerator equipped with scrubbers and other pollution control devices. These systems are designed to handle the hydrogen chloride and other hazardous gases produced during combustion, preventing their release into the atmosphere.[5] Attempting to incinerate this material in a standard furnace can lead to the formation of highly toxic byproducts such as dioxins.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ptb.de [ptb.de]
- 4. fishersci.com [fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data for the closely related compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and are intended to ensure the safe laboratory use of its 7-methyl analog.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. This chemical is considered hazardous and can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary. | To protect against splashes and dust that can cause serious eye irritation.[1][2][3][4] |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber), a chemical-resistant suit or coveralls, and an apron when handling concentrates.[3][5][6][7] | To prevent skin contact, which can cause irritation.[1][2][3] Contaminated clothing must be removed and washed before reuse.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3][4] Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][4] | To avoid inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1][2] |
| Footwear | Chemical-resistant footwear, such as one-piece pull-on boots made of natural rubber or PVC, is required. Pant legs should be worn outside of the boots. | To prevent chemicals from entering footwear and causing skin contact.[5] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, incorporating essential safety checkpoints.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing, and prevent the formation of dust and aerosols.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][8]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3][9] The material should be kept refrigerated.[1][3]
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][3][4]
-
If ingested: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Call a physician or poison control center immediately.[3][4][8]
Spill and Disposal Procedures:
-
Accidental Release: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Evacuate personnel to a safe area.[4][8] Use personal protective equipment, including chemical-impermeable gloves, and avoid breathing dust or vapors.[4][8] Prevent the chemical from entering drains.[4][8] Absorb spills with an inert material and place in a suitable, labeled container for disposal.[8][9]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][8] Do not let the product enter drains.[2][4]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
